For Researchers, Scientists, and Drug Development Professionals Core Compound Identification IUPAC Name: 1-(2-Methylphenyl)thiourea[1] CAS Number: 614-78-8[1] Physicochemical Properties PropertyValueSource Molecular Form...
Synthesis of o-Tolylthiourea: An Experimental Protocol
The following protocol for the synthesis of o-tolylthiourea is adapted from a patented method, which emphasizes high purity and yield. This process involves the reaction of o-toluidine with ammonium thiocyanate in the presence of hydrochloric acid and an organic solvent.
Materials:
o-Toluidine (107.2 g)
o-Chlorotoluene (250 ml)
36% Hydrochloric acid (106 g)
Ammonium thiocyanate (87.5 g)
Water
Reactor vessel equipped with stirring and heating capabilities
Filtration apparatus
Drying oven
Procedure:
Charge the reactor with 107.2 g of o-toluidine and 250 ml of o-chlorotoluene.
With continuous stirring, add 106 g of 36% hydrochloric acid to the mixture.
Heat the mixture to 75 °C.
Once the temperature is stable, add 87.5 g of ammonium thiocyanate to the reaction mixture.
Maintain the reaction temperature between 75 °C and 85 °C for 20 hours.
After the reaction period, cool the mixture to allow for the crystallization of the product.
Separate the resulting crystals by filtration.
Wash the collected crystals with water to remove any remaining impurities.
Dry the purified crystals in an oven to obtain o-tolylthiourea.
This method has been reported to yield a product with a purity of 98.0% and a melting point of 154 °C.
Logical Workflow for the Synthesis of o-Tolylthiourea
Caption: A flowchart illustrating the key stages in the synthesis of o-tolylthiourea.
Applications in Research and Development
Thiourea derivatives, including o-tolylthiourea, are recognized for their diverse biological activities and are utilized in various scientific fields.
Agricultural Chemistry
o-Tolylthiourea is investigated for its potential as a potent herbicide and pesticide. Its chemical structure allows it to interfere with biological processes in weeds and pests, contributing to improved crop yields.
Pharmaceutical Development
The thiourea moiety is a recognized pharmacophore, and its derivatives are explored for a range of therapeutic applications. Research into o-tolylthiourea includes its potential in the formulation of drugs, with some studies pointing towards its utility in treating skin disorders due to its specific biological activity.
Analytical Chemistry
In the field of analytical chemistry, o-tolylthiourea serves as a valuable reagent. It is employed in the synthesis of various analytical tools for the detection of metal ions in environmental samples, which is crucial for monitoring pollution.
Experimental Workflow for Urease Inhibition Assay
Given the interest in thiourea derivatives as enzyme inhibitors, a general workflow for assessing the urease inhibitory activity of a compound like o-tolylthiourea is presented below. This protocol is based on the Berthelot (phenol-hypochlorite) method for ammonia determination.
Materials:
Jack bean urease
Urea solution
Phosphate buffer (pH 7.0)
Phenol-nitroprusside reagent
Alkaline hypochlorite solution
Test compound (o-tolylthiourea) dissolved in a suitable solvent (e.g., DMSO)
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents: Prepare all solutions to the desired concentrations in the appropriate buffers.
Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of jack bean urease to each well. Subsequently, add varying concentrations of the test compound (o-tolylthiourea) to the wells. A control well should contain the enzyme and the solvent used to dissolve the test compound. Incubate the plate at a specified temperature (e.g., 37 °C) for a set period (e.g., 15 minutes).
Substrate Addition: Initiate the enzymatic reaction by adding the urea solution to all wells. Incubate the plate again under the same conditions.
Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution. Allow the color to develop for a specific time (e.g., 30 minutes) at a controlled temperature.
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 630 nm) using a microplate reader.
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound compared to the control. Determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Urease Inhibition Assay Workflow
Caption: A schematic of the experimental workflow for determining the urease inhibitory activity of o-tolylthiourea.
An In-depth Technical Guide to o-Tolylthiourea: Molecular Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals Abstract o-Tolylthiourea, a derivative of thiourea, is a compound of significant interest in medicinal chemistry and materials science. This technical guide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolylthiourea, a derivative of thiourea, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented. Furthermore, this guide elucidates a potential mechanism of action by visualizing a relevant signaling pathway, offering a valuable resource for researchers engaged in drug discovery and development.
Molecular Structure and Formula
o-Tolylthiourea, also known as 1-(2-methylphenyl)thiourea, is an organic compound with the chemical formula C8H10N2S.[1][2] Its structure consists of a thiourea core substituted with an o-tolyl group (a benzene ring with a methyl group at position 2).
Data for water, ethanol, methanol, and acetone is not readily available.
pKa
Experimentally determined value not readily available.
Crystallographic Data
The crystal structure of o-Tolylthiourea has been determined by X-ray diffraction. The molecule crystallizes in the monoclinic space group. Key crystallographic parameters and selected bond lengths and angles are summarized in the tables below.[8]
Table 1: Crystal Data and Structure Refinement for o-Tolylthiourea [8]
In a suitable reactor, charge 107.2 g of o-toluidine and 250 ml of o-chlorotoluene.
With stirring, add 106 g of 36% hydrochloric acid.
Heat the mixture to 75 °C.
Add 87.5 g of ammonium thiocyanate to the mixture.
Maintain the reaction temperature between 75 °C and 85 °C for 20 hours.
After the reaction is complete, cool the mixture and separate the resulting crystals by filtration.
Wash the crystals with water and dry to obtain o-tolylthiourea.
This process can yield a product with a purity of up to 98.0%.[3]
Synthesis workflow for o-Tolylthiourea.
Biological Activity Assays
Thiourea derivatives have been reported to exhibit a range of biological activities, including antimicrobial, cytotoxic, anti-HIV, and fungicidal effects. Below are general protocols for evaluating these activities.
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
Test compound (o-Tolylthiourea)
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Spectrophotometer or plate reader
Procedure:
Prepare a stock solution of o-Tolylthiourea in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
Prepare a standardized inoculum of the microorganism to be tested.
Add the microbial inoculum to each well containing the diluted compound.
Include positive (microorganism in broth without compound) and negative (broth only) controls.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Determine the MIC by visual inspection for turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
Test compound (o-Tolylthiourea)
Cancer cell line (e.g., HeLa, MCF-7)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Plate reader
Procedure:
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Treat the cells with various concentrations of o-Tolylthiourea and incubate for a specific period (e.g., 24, 48, or 72 hours).
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a plate reader.
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway and Mechanism of Action
While the specific signaling pathways modulated by o-Tolylthiourea are not yet fully elucidated, research on related thiourea compounds provides valuable insights into its potential mechanisms of action, particularly in the context of its antitubercular and anticancer activities.
A notable mechanism of action for the thiourea drug isoxyl (thiocarlide) against Mycobacterium tuberculosis is the inhibition of the enzyme Δ9-stearoyl desaturase (DesA3).[9] This enzyme is crucial for the synthesis of oleic acid, a key component of the bacterial cell membrane.[9] Inhibition of DesA3 leads to a decrease in oleic acid production, thereby disrupting the integrity of the cell membrane and inhibiting bacterial growth.[9]
Given the structural similarity, it is plausible that o-Tolylthiourea may also exert its potential antimicrobial effects through the inhibition of fatty acid desaturases in susceptible microorganisms.
In the context of cancer, thiourea derivatives have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and migration. While direct evidence for o-Tolylthiourea is pending, related compounds have been reported to inhibit pathways such as Wnt/β-catenin and PI3K/Akt.
The following diagram illustrates the potential mechanism of action of a thiourea derivative targeting Δ9-stearoyl desaturase.
Potential mechanism of action via inhibition of Δ9-stearoyl desaturase.
Conclusion
o-Tolylthiourea is a versatile molecule with a well-defined structure and interesting biological potential. This guide has provided a detailed overview of its molecular characteristics, physicochemical properties, and established synthetic routes. The outlined experimental protocols for assessing its biological activity offer a practical resource for researchers. While the precise signaling pathways modulated by o-Tolylthiourea require further investigation, the inhibition of fatty acid biosynthesis presents a compelling hypothesis for its antimicrobial action. Further research into the specific molecular targets and signaling cascades affected by o-Tolylthiourea will be crucial for unlocking its full therapeutic potential.
An In-depth Technical Guide to the Synthesis of o-Tolylthiourea from o-Toluidine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of o-tolylthiourea from o-toluidine, a key reaction for producing intermediates used...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of o-tolylthiourea from o-toluidine, a key reaction for producing intermediates used in the pharmaceutical and agrochemical industries. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support process optimization and development.
Introduction
o-Tolylthiourea and its derivatives are significant compounds in medicinal chemistry and materials science, exhibiting a range of biological activities. The synthesis of these molecules from readily available starting materials like o-toluidine is a subject of ongoing interest. The most common and industrially viable method involves the reaction of o-toluidine with a thiocyanate salt in the presence of a mineral acid. This approach is favored for its operational simplicity and cost-effectiveness. This guide will focus on this primary synthetic route, providing detailed procedural information and a summary of reaction parameters.
Reaction Mechanism and Signaling Pathway
The synthesis of o-tolylthiourea from o-toluidine and ammonium thiocyanate in an acidic medium is believed to proceed through the in-situ formation of o-tolyl isothiocyanate. The reaction can be conceptualized in the following two stages:
Formation of o-Tolyl Isothiocyanate: In the presence of a mineral acid, ammonium thiocyanate generates thiocyanic acid (HSCN). o-Toluidine, being a nucleophile, attacks the thiocyanic acid, and after a series of steps involving dehydration, o-tolyl isothiocyanate is formed as a reactive intermediate.
Nucleophilic attack by o-Toluidine: The highly electrophilic carbon atom of the isothiocyanate group is then attacked by a second molecule of o-toluidine. This nucleophilic addition results in the formation of the final product, o-tolylthiourea.
The overall reaction pathway is depicted in the following diagram:
Caption: Reaction pathway for the synthesis of o-tolylthiourea.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of o-tolylthiourea from o-toluidine, based on established methods.[1] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials:
o-Toluidine
Ammonium Thiocyanate
Concentrated Hydrochloric Acid (36%) or Sulfuric Acid
Organic Solvent (e.g., o-chlorotoluene, methanol)
Water
Standard laboratory glassware (reactor, condenser, filtration apparatus)
Heating and stirring equipment
Procedure:
Reaction Setup: In a suitable reactor equipped with a stirrer and a condenser, charge o-toluidine and the selected organic solvent.
Acidification: With continuous stirring, slowly add the mineral acid (e.g., hydrochloric acid) to the mixture. An exothermic reaction may be observed; maintain the temperature as required.
Heating: Heat the mixture to the desired reaction temperature (typically between 75°C and 100°C).
Addition of Thiocyanate: Once the desired temperature is reached, add ammonium thiocyanate to the reaction mixture.
Reaction: Maintain the reaction at the specified temperature for the required duration (typically 10 to 20 hours), with continuous stirring.
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, o-tolylthiourea, will often crystallize out of the solution.
Isolation and Purification: Separate the crystalline product by filtration. Wash the collected solid with water to remove any unreacted starting materials and inorganic salts.
Drying: Dry the purified o-tolylthiourea to a constant weight.
Analysis: Analyze the final product for its purity and identity using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
The general workflow for this synthesis is illustrated in the diagram below:
Caption: General experimental workflow for o-tolylthiourea synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data from various experimental conditions for the synthesis of o-tolylthiourea, primarily based on the data presented in US Patent 4,367,345.[1] This data allows for a direct comparison of how different reaction parameters influence the yield and purity of the final product.
The synthesis of o-tolylthiourea from o-toluidine and ammonium thiocyanate in the presence of a mineral acid is a robust and scalable method. The choice of solvent, acid, temperature, and reaction time significantly impacts the yield and purity of the product. The data presented in this guide highlights that the use of an organic solvent like o-chlorotoluene in conjunction with hydrochloric acid can lead to high yields and purities.[1] This technical guide serves as a valuable resource for researchers and professionals in the field, providing the necessary information to effectively synthesize o-tolylthiourea for further applications in drug development and other chemical industries.
An In-depth Technical Guide to o-Tolylthiourea: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals Introduction o-Tolylthiourea, also known as 1-(2-methylphenyl)thiourea, is an organic compound that belongs to the thiourea family. Thiourea derivatives are...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Tolylthiourea, also known as 1-(2-methylphenyl)thiourea, is an organic compound that belongs to the thiourea family. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of o-tolylthiourea, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications.
This section summarizes the known physical and chemical properties of o-tolylthiourea. It is important to note that while some data is available, experimental values for properties such as boiling point, specific solubility, and pKa are not readily found in the literature.
Tabulated Physical Properties
Property
Value
Source/Notes
Appearance
White to almost white powder or crystals
Melting Point
156 °C
Boiling Point
Data not available
Solubility
Data not available (qualitatively, related thioureas are soluble in alcohol and ether, and sparingly soluble in water)
A detailed crystallographic study of 1-(o-tolyl)thiourea reveals a monoclinic crystal system.[4] The molecule exists in the thioamide form, and the o-tolyl group is nearly perpendicular to the plane of the thiourea moiety.[4] The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds.[4]
Specific spectral data for o-tolylthiourea is not widely published. The following represents typical spectral characteristics expected for this compound based on its structure and data from closely related compounds like di-o-tolylthiourea.
¹H NMR: Expected signals would include a singlet for the methyl protons, multiplets for the aromatic protons, and broad singlets for the amine protons. For the related 1,3-di(o-tolyl)-2-thiourea in CDCl₃, proton signals are observed around δ 7.7-7.2 (aromatic) and δ 2.29 (methyl).[5]
¹³C NMR: Expected signals would include a peak for the methyl carbon, several peaks for the aromatic carbons, and a characteristic peak for the thiocarbonyl carbon (C=S). For the related o-tolylurea, ¹³C NMR data is available.[6]
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for N-H stretching, aromatic C-H stretching, C=S stretching, and C-N stretching. The NIST WebBook provides an IR spectrum for the related 1,3-di-o-tolyl-2-thiourea.[7]
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of o-tolylthiourea (166.24 g/mol ).
Experimental Protocols
The following section details a robust experimental protocol for the synthesis and purification of o-tolylthiourea, adapted from patented methods.
Synthesis of o-Tolylthiourea
Principle: The synthesis involves the reaction of o-toluidine with a thiocyanate salt in the presence of a mineral acid.
Materials:
o-Toluidine
Ammonium thiocyanate
36% Hydrochloric acid
o-Chlorotoluene (solvent)
Water
Reactor vessel with stirring mechanism and heating capabilities
Filtration apparatus (e.g., Buchner funnel)
Drying oven
Procedure:
Charging the Reactor: In a suitable reactor, charge 107.2 g of o-toluidine and 250 ml of o-chlorotoluene.
Acidification: With continuous stirring, add 106 g of 36% hydrochloric acid to the mixture.
Heating: Heat the mixture to 75 °C.
Addition of Thiocyanate: Add 87.5 g of ammonium thiocyanate to the heated mixture.
Reaction: Maintain the reaction temperature between 75 °C and 85 °C for 20 hours with constant stirring.
Isolation: After the reaction is complete, the resulting crystals are separated by filtration.
Purification: The collected crystals are washed with water and then dried to yield o-tolylthiourea.
Expected Outcome: This procedure is reported to produce o-tolylthiourea with a purity of 98.0% and a yield of 96.4%, with a melting point of 154 °C.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A common method for assessing the purity of the synthesized o-tolylthiourea is reverse-phase HPLC.
Typical HPLC Conditions:
Column: C18 reverse-phase column
Mobile Phase: A gradient of acetonitrile and water
Detector: UV detector at a suitable wavelength (e.g., 254 nm)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
The purity is determined by the relative area of the o-tolylthiourea peak in the chromatogram.
Experimental Workflow Diagram
The following diagram illustrates the synthesis and purification workflow for o-tolylthiourea.
Caption: Synthesis and purification workflow for o-tolylthiourea.
Chemical Reactivity and Stability
o-Tolylthiourea is a stable solid under normal laboratory conditions. It should be stored in a cool, dark place. It is considered toxic if swallowed.[8] As a thiourea derivative, it can undergo various chemical reactions, including reactions at the sulfur and nitrogen atoms.
Potential Biological Activity and Applications
While specific signaling pathways for o-tolylthiourea are not well-documented, thiourea derivatives, in general, are known for a range of biological activities. Some thioureas act as antithyroid agents by inhibiting the enzyme thyroid peroxidase. Other derivatives have shown potential as antimicrobial and anticancer agents. The information available suggests that o-tolylthiourea and its derivatives could be valuable scaffolds for the development of new therapeutic agents.
Safety Information
o-Tolylthiourea is classified as toxic if swallowed.[8] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area.[8][9][10]
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of o-tolylthiourea, along with a robust protocol for its synthesis and analysis. While there are gaps in the publicly available quantitative data for some of its properties, the information compiled here serves as a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their work. The provided synthesis workflow and purity analysis methods offer a solid foundation for producing and characterizing high-purity o-tolylthiourea for further investigation.
An In-depth Technical Guide on the Solubility and Stability of o-Tolylthiourea
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available data on the solubility and stability of o-Tolylthiourea. Due to the limited availabi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of o-Tolylthiourea. Due to the limited availability of specific quantitative data for o-Tolylthiourea, this guide also includes information on related compounds and general testing methodologies to provide a broader context for researchers.
Physicochemical Properties of o-Tolylthiourea
o-Tolylthiourea is an organic compound with the chemical formula C₈H₁₀N₂S.[1][2] It is a derivative of thiourea with a tolyl group at one of the nitrogen atoms.
p-Tolylthiourea: Described as having "almost transparency in hot Methanol," suggesting that solubility increases with temperature in this solvent.
It is important to note that the solubility of the ortho isomer may differ significantly from the para isomer due to steric hindrance and differences in crystal lattice energy.
General Solubility Considerations:
The solubility of a compound like o-Tolylthiourea is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. Generally, thiourea and its derivatives exhibit solubility in polar organic solvents.
Stability Data
o-Tolylthiourea is reported to be "stable under proper conditions".[4] However, it is incompatible with oxidizing agents.[4] Upon decomposition, it can release hazardous products.
3.1. Thermal Stability
Studies on thiourea derivatives indicate that they generally degrade at temperatures significantly higher than ambient temperature.[5] The thermal decomposition of o-Tolylthiourea can produce hazardous fumes.[6]
Specific photostability studies on o-Tolylthiourea are not widely published. However, related compounds like phenylthiourea derivatives have been investigated as photostabilizers, suggesting that the thiourea moiety can be susceptible to photodegradation.
3.3. Chemical Stability
Incompatibility: o-Tolylthiourea is incompatible with oxidizing agents.[4]
Reactivity: No special reactivity has been reported under normal conditions.[4]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of o-Tolylthiourea can be adapted from general guidelines for organic compounds and active pharmaceutical ingredients (APIs).
4.1. Solubility Determination Protocol
A common method for determining the solubility of a solid in a liquid is the shake-flask method.
Preparation: Prepare a series of vials for each solvent to be tested.
Addition of Compound: Add an excess amount of o-Tolylthiourea to each vial.
Addition of Solvent: Add a known volume of the selected solvent to each vial.
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
Quantification: Analyze the concentration of o-Tolylthiourea in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Reporting: Express the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
4.2. Stability Testing Protocol
Stability testing should evaluate the impact of temperature, humidity, light, and pH on the integrity of o-Tolylthiourea.
Sample Preparation: Prepare multiple samples of o-Tolylthiourea, both as a solid and in solution (in relevant solvents).
Stress Conditions:
Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
Photostability: Expose samples to a controlled light source (e.g., Xenon lamp) that mimics sunlight, alongside dark controls.[7]
Humidity Stability: Store solid samples in humidity chambers at controlled relative humidity levels (e.g., 75% RH).
pH Stability: Prepare solutions of o-Tolylthiourea in buffers of varying pH (e.g., pH 2, 7, 9) and monitor for degradation.
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
Analysis: Analyze the withdrawn samples for the remaining concentration of o-Tolylthiourea and the formation of any degradation products using a stability-indicating analytical method (e.g., HPLC).
Data Evaluation: Determine the rate of degradation and identify any major degradation products.
Visualizations
5.1. Experimental Workflow for Solubility and Stability Testing
Caption: A generalized workflow for determining the solubility and stability of o-Tolylthiourea.
5.2. Postulated Thermal Degradation Pathway for Aryl Thioureas
Caption: A postulated thermal degradation pathway for aryl thioureas, including o-Tolylthiourea.
Spectroscopic Profile of o-Tolylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characteristics of o-tolylthiourea (1-(2-methylphenyl)thiourea). Due to the limi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of o-tolylthiourea (1-(2-methylphenyl)thiourea). Due to the limited availability of direct experimental spectra in public databases, this document combines data from closely related analogs and theoretical predictions to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Chemical Structure and Properties
o-Tolylthiourea is an organic compound featuring a thiourea core substituted with an o-tolyl group. Its structure plays a significant role in its spectroscopic behavior, with the aromatic ring and the thiourea moiety giving rise to characteristic signals.
Molecular Formula: C₈H₁₀N₂S
Molecular Weight: 166.25 g/mol
CAS Number: 614-78-8
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for o-tolylthiourea, based on data from substituted thiourea derivatives.
Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts for o-Tolylthiourea
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
CH₃
~2.3
Singlet
3H
Ar-H
~7.2 - 7.5
Multiplet
4H
N-H
~7.8 - 8.2
Broad Singlet
1H
NH₂
~6.0 - 6.5
Broad Singlet
2H
Note: The chemical shifts of N-H protons are highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Chemical Shifts for o-Tolylthiourea
Carbon Atom
Predicted Chemical Shift (δ, ppm)
C=S
~180 - 185
Ar-C (quaternary, C-NH)
~135 - 140
Ar-C (quaternary, C-CH₃)
~130 - 135
Ar-CH
~125 - 130
CH₃
~18 - 22
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for o-tolylthiourea are summarized below. The presence of N-H, C-N, C=S, and aromatic C-H bonds will result in characteristic absorption bands.
Predicted IR Absorption Data
Table 3: Predicted IR Absorption Frequencies for o-Tolylthiourea
Wavenumber (cm⁻¹)
Intensity
Functional Group Assignment
Vibrational Mode
3400 - 3200
Strong, Broad
N-H
Stretching
3100 - 3000
Medium
Aromatic C-H
Stretching
2950 - 2850
Medium
Aliphatic C-H (CH₃)
Stretching
1620 - 1580
Strong
N-H
Bending
1550 - 1450
Medium to Strong
Aromatic C=C
Stretching
1400 - 1300
Medium
C-N
Stretching
800 - 700
Strong
C=S
Stretching
770 - 730
Strong
Aromatic C-H (ortho-disubstituted)
Out-of-plane Bending
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For o-tolylthiourea, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Fragments for o-Tolylthiourea
m/z
Possible Fragment
166
[C₈H₁₀N₂S]⁺ (Molecular Ion)
107
[CH₃C₆H₄NH₂]⁺ (o-toluidine radical cation)
91
[C₇H₇]⁺ (Tropylium ion)
77
[C₆H₅]⁺ (Phenyl cation)
60
[H₂NCS]⁺ (Thiocarbamoyl cation)
Experimental Protocols
Synthesis of o-Tolylthiourea
A common method for the synthesis of o-tolylthiourea involves the reaction of o-toluidine with a thiocyanate salt in the presence of an acid.[1][2][3]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-toluidine in a suitable organic solvent such as ethanol or o-chlorotoluene.[1][2]
Addition of Reagents: Add a stoichiometric amount of an acid (e.g., hydrochloric acid or sulfuric acid) to the solution with stirring.[2] Subsequently, add an equimolar amount of ammonium thiocyanate.[2][3]
Reaction Conditions: Heat the reaction mixture to a temperature between 75 °C and 100 °C and maintain it for several hours (typically 10-20 hours).[2][3]
Work-up: After cooling, the product often crystallizes out of the solution. The solid product can be collected by filtration, washed with water, and then dried.[2]
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis Workflow
Caption: General workflow for the synthesis and spectroscopic analysis of o-tolylthiourea.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified o-tolylthiourea in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. Standard pulse programs are typically used.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Determine the chemical shifts in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
Place the mixture into a pellet die and apply pressure to form a transparent pellet.
Data Acquisition:
Obtain a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder of the FTIR instrument and acquire the sample spectrum.
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI).
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization (EI) or ESI).
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
Detection: Detect the ions to generate a mass spectrum.
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
This guide provides a foundational understanding of the spectroscopic properties of o-tolylthiourea, which is essential for its identification, characterization, and application in research and development.
An In-depth Technical Guide to the Crystal Structure of o-Tolylthiourea
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the crystal structure of o-Tolylthiourea (C₈H₁₀N₂S), a compound of interest in medicinal chemistry due to the bio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the crystal structure of o-Tolylthiourea (C₈H₁₀N₂S), a compound of interest in medicinal chemistry due to the biological activities associated with thiourea derivatives, including antimicrobial and fungicidal properties.[1] Understanding its three-dimensional structure is crucial for structure-based drug design and for comprehending its physicochemical properties.
Molecular Structure and Conformation
The molecule o-tolylthiourea exists in the thioamide form.[1] The core thiourea fragment and the appended o-tolyl group are both planar.[1] A key conformational feature is that the mean plane of the o-tolyl group is nearly perpendicular to the plane of the thiourea moiety, with a dihedral angle of 82.19 (8)°.[1]
The carbon-sulfur bond length of 1.687 (2) Å indicates a significant double-bond character.[1] Concurrently, the carbon-nitrogen bond lengths within the thiourea group (C1—N1: 1.329 (2) Å and C1—N2: 1.321 (2) Å) are shorter than typical single bonds, suggesting electron delocalization across the N-C-S system.[1] This is further supported by bond angles around the central carbon atom being close to 120°, indicative of sp² hybridization and resonance effects.[1]
Crystallographic Data
The crystal structure of o-tolylthiourea has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystallographic data is presented in the table below.
The crystal packing of o-tolylthiourea is primarily stabilized by intermolecular N—H···S hydrogen bonds. These interactions link the molecules into two infinite chains that run parallel to the (110) and (1-10) planes, creating a stable three-dimensional supramolecular architecture.[1]
Experimental Protocols
Synthesis and Crystallization:
The title compound was synthesized as a secondary product during the preparation of 1-(2-furoyl)-3-(o-tolyl) thiourea.[1] The synthesis involves the reaction of furoyl isothiocyanate with o-toluidine in dry acetone.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol/acetonitrile (1:1) solution.[1]
X-ray Diffraction Data Collection and Refinement:
A colorless prism-shaped crystal with dimensions 0.31 × 0.22 × 0.10 mm was used for data collection.[1] Data were collected on a Nonius KappaCCD diffractometer.[1]
The experimental workflow for the crystal structure determination is outlined below:
Experimental workflow for o-tolylthiourea crystal structure analysis.
The collected data were processed using DENZO and SCALEPACK for cell refinement and data reduction.[1] An absorption correction was applied using a Gaussian method.[1] The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1] Molecular graphics were generated using ORTEP-3 and Mercury.[1]
The key refinement parameters are summarized below:
Logical Relationships in Crystal Structure Analysis
The process of determining a crystal structure follows a logical progression from the macroscopic (the crystal) to the microscopic (the atomic arrangement). This involves a feedback loop between experimental data and computational modeling.
Logical flow from diffraction data to the final crystal structure.
Unraveling o-Tolylthiourea: A Theoretical and Computational Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract o-Tolylthiourea, a derivative of thiourea, has garnered significant interest within the scientific community due to its...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolylthiourea, a derivative of thiourea, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and anticancer properties.[1] Understanding the molecule's structural, electronic, and interactive properties at a quantum level is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of o-tolylthiourea. It delves into the core methodologies, presents key quantitative data from spectroscopic and computational analyses, and visualizes complex workflows and biological pathways to furnish researchers with a foundational understanding for future drug development endeavors.
Introduction
Thiourea and its derivatives are a class of organic compounds recognized for their wide range of biological activities.[1] The introduction of different substituents to the thiourea core allows for the fine-tuning of their physicochemical and pharmacological properties. o-Tolylthiourea, with its characteristic ortho-substituted methylphenyl group, presents a unique conformational and electronic profile that has been explored through various theoretical and experimental techniques. Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means to predict molecular properties, elucidate mechanisms of action, and guide the synthesis of more potent and selective drug candidates.[2] This guide will focus on the application of these computational methods to the study of o-tolylthiourea.
Molecular Structure and Properties
The foundational aspect of any computational study is the accurate determination of the molecule's three-dimensional structure and its intrinsic properties. For o-tolylthiourea, this has been achieved through both experimental X-ray crystallography and theoretical Density Functional Theory (DFT) calculations.
Experimental Crystallographic Data
X-ray diffraction studies of o-tolylthiourea (C8H10N2S) have provided precise measurements of its solid-state structure.[1] The molecule consists of a planar thiourea group and a planar o-tolyl group. A notable feature is that these two planar groups are nearly perpendicular to each other, with a dihedral angle of approximately 82.19°.[1] The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds, which form infinite chains within the crystal lattice.[1]
Theoretical DFT Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. Studies on o-tolylthiourea have employed the B3LYP functional with the 6–311++G(d,p) basis set to perform geometry optimization and calculate various molecular properties.[3][4]
These calculations have confirmed the non-planar structure of the molecule and have provided detailed quantitative data on its geometry and electronic characteristics. The most stable conformation of the molecule has been determined to have an energy of -818.732369 Hartree and a significant dipole moment of 5.431104 Debye, indicating a notable charge separation within the molecule.[3][4]
Data Presentation: Quantitative Molecular Parameters
The following tables summarize the key quantitative data obtained from both experimental and theoretical studies on o-tolylthiourea, providing a clear comparison of its structural and electronic properties.
Table 1: Selected Bond Lengths (Å) of o-Tolylthiourea
Note: The bond angles around the central carbon of the thiourea group are close to 120°, suggesting sp2 hybridization and electron delocalization within the N-C-S moiety.[1]
Table 3: Key Electronic and Thermodynamic Properties (DFT)
This section provides detailed methodologies for the key theoretical and computational experiments applied to the study of o-tolylthiourea and related derivatives.
Density Functional Theory (DFT) Calculation Protocol
DFT calculations are fundamental to understanding the intrinsic properties of a molecule. A typical workflow is as follows:
Input Structure Generation: The 3D structure of o-tolylthiourea is created using molecular building software.
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP and a basis set such as 6-311++G(d,p).[3][4]
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. This calculation also provides thermodynamic parameters and vibrational spectra (IR and Raman).
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.
A typical workflow for DFT calculations.
Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding drug-receptor interactions and for virtual screening of potential drug candidates. A generalized protocol, exemplified by docking thiourea derivatives against a bacterial target like E. coli DNA gyrase B, is as follows:
Protein and Ligand Preparation:
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Water molecules and any co-crystallized ligands are removed.
Polar hydrogens are added to the protein structure.
The 3D structure of the ligand (o-tolylthiourea) is generated and its energy is minimized.
Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm.
Docking Simulation: The docking software (e.g., AutoDock, MOE) systematically explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function that estimates the binding affinity.
Analysis of Results: The resulting docked poses are analyzed to identify the one with the lowest binding energy, which represents the most stable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
A generalized workflow for molecular docking.
Biological Activity and Signaling Pathways
Thiourea derivatives have been shown to exhibit a range of biological activities, with anticancer and antimicrobial effects being particularly prominent. Computational studies play a key role in elucidating the potential mechanisms underlying these activities.
Anticancer Activity
The anticancer potential of thiourea derivatives is linked to their ability to interact with key proteins involved in cancer cell signaling pathways. One such critical pathway is the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Molecular docking studies on thiourea derivatives suggest they can bind to kinases within this pathway, such as BRAF, thereby inhibiting the downstream signaling cascade that promotes tumor growth.
Inhibition of the RAS-RAF-MAPK pathway.
Antimicrobial Activity
The antimicrobial mechanism of thiourea derivatives often involves the inhibition of essential bacterial enzymes. For instance, studies have shown that these compounds can target bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. By binding to the ATP-binding site of the GyrB subunit, thiourea derivatives can prevent the enzyme from functioning, leading to bacterial cell death. This makes them attractive candidates for the development of new antibiotics, particularly against resistant strains.
Conclusion
The theoretical and computational study of o-tolylthiourea provides invaluable insights for drug discovery and development. DFT calculations offer a detailed picture of its structural and electronic properties, which are fundamental to its reactivity and interactions. Molecular docking simulations, on the other hand, allow for the exploration of its potential binding modes with various biological targets, thereby helping to elucidate its mechanism of action. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to leverage computational tools to design and optimize novel thiourea-based therapeutics with enhanced efficacy and selectivity. The continued application of these in silico methods will undoubtedly accelerate the journey from molecular concept to clinical reality.
An In-Depth Technical Guide to the Reaction Mechanism of o-Tolylthiourea with Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the reaction mechanism between o-tolylthiourea and isothiocyanates. The core of this reac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism between o-tolylthiourea and isothiocyanates. The core of this reaction is a nucleophilic addition, a fundamental process in organic chemistry for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the reaction mechanism, summarizes quantitative data from related syntheses, provides detailed experimental protocols, and includes visualizations of the reaction pathway and experimental workflow.
Core Reaction Mechanism: Nucleophilic Addition
The reaction between o-tolylthiourea and an isothiocyanate proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amino group (-NH2) in o-tolylthiourea, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[1] This initial attack forms a transient, zwitterionic intermediate. Subsequently, a proton transfer occurs, leading to the formation of a stable N,N'-disubstituted thiourea.[1]
The reactivity of this process is influenced by the electronic properties of both reactants. Electron-donating groups on the o-tolylthiourea enhance its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups on the isothiocyanate increase its electrophilicity, also leading to a faster reaction rate.[1]
The following protocols provide detailed methodologies for the synthesis of the starting material, o-tolylthiourea, and its subsequent reaction with an isothiocyanate.
Synthesis of o-Tolylthiourea
This protocol is adapted from a patented procedure for the synthesis of o-tolylthiourea.[2]
Materials:
o-Toluidine
o-Chlorotoluene
36% Hydrochloric Acid
Ammonium Thiocyanate
Water
Procedure:
In a suitable reactor, charge 107.2 g of o-toluidine and 250 ml of o-chlorotoluene.
With stirring, add 106 g of 36% hydrochloric acid to the mixture.
Heat the mixture to 75°C.
Add 87.5 g of ammonium thiocyanate to the heated mixture.
Maintain the reaction temperature between 75°C and 85°C for 20 hours.
After the reaction is complete, cool the mixture and separate the resulting crystals by filtration.
Wash the crystals with water and dry to obtain o-tolylthiourea.
General Protocol for the Reaction of o-Tolylthiourea with an Isothiocyanate
This is a general and widely applicable protocol for the synthesis of N,N'-disubstituted thioureas.[1]
Materials:
o-Tolylthiourea (1.0 mmol)
Substituted Isothiocyanate (1.0 mmol)
Anhydrous Tetrahydrofuran (THF) (10 mL)
Ethanol (for recrystallization)
Procedure:
Dissolve o-tolylthiourea (1.0 mmol) in 10 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
To this solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
Stir the resulting mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 hexane/ethyl acetate).
The reaction is typically complete within 1-2 hours.
Once the starting material is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
If the resulting solid is not pure, it can be purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: Nucleophilic addition of o-tolylthiourea to an isothiocyanate.
Experimental Workflow
Caption: General experimental workflow for the synthesis of N,N'-disubstituted thioureas.
o-Tolylthiourea health and safety information MSDS
An In-depth Technical Guide to the Health and Safety of o-Tolylthiourea This document provides a comprehensive overview of the health and safety information for o-Tolylthiourea (CAS No. 614-78-8), intended for researcher...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Health and Safety of o-Tolylthiourea
This document provides a comprehensive overview of the health and safety information for o-Tolylthiourea (CAS No. 614-78-8), intended for researchers, scientists, and professionals in drug development. It consolidates key data from Material Safety Data Sheets (MSDS) and other scientific sources.
o-Tolylthiourea, also known as 1-(2-Methylphenyl)thiourea, is an organic compound with the chemical formula C8H10N2S.[1][2] It is recognized for its potential applications in chemical synthesis and research, including its fungicidal activity.[3]
Table 1: Physical and Chemical Properties of o-Tolylthiourea
| Hazardous Decomposition | When heated to decomposition, it emits very toxic fumes of nitrogen and sulfur oxides. |[4][5][6] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in available safety data sheets are not publicly accessible. The data presented, such as LD50 values and irritation assessments, are typically summaries of internal or commissioned studies performed by chemical manufacturers and suppliers in accordance with regulatory guidelines. These full, detailed methodologies are generally not published in the public domain.
Handling, Storage, and First Aid
Proper handling and storage procedures are critical to minimize risk.
Handling:
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
Synthesis of o-Tolylthiourea Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the synthesis of o-tolylthiourea and its derivatives, valuable compounds in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of o-tolylthiourea and its derivatives, valuable compounds in medicinal chemistry and materials science. Thiourea derivatives are a versatile class of organic compounds known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The protocols outlined below are based on established synthetic methods, offering reproducible procedures for laboratory-scale preparation.
Data Presentation
The following table summarizes quantitative data from various synthetic protocols for o-tolylthiourea and its derivatives, providing a comparative overview of reaction conditions and outcomes.
Two primary methods for the synthesis of o-tolylthiourea derivatives are detailed below.
Protocol 1: Synthesis of o-Tolylthiourea from o-Toluidine and Ammonium Thiocyanate
This protocol describes the synthesis of o-tolylthiourea via the reaction of o-toluidine with ammonium thiocyanate in the presence of a mineral acid.
Materials:
o-Toluidine
Ammonium Thiocyanate
Concentrated Hydrochloric Acid (36%) or Concentrated Sulfuric Acid
o-Chlorotoluene or Methanol
Deionized Water
Equipment:
Round-bottom flask with a reflux condenser and magnetic stirrer
Heating mantle
Buchner funnel and filter paper
Beakers and graduated cylinders
Procedure:
Reaction Setup: In a round-bottom flask, charge o-toluidine and the organic solvent (o-chlorotoluene or methanol).
Acid Addition: With stirring, slowly add the mineral acid (hydrochloric acid or sulfuric acid).
Reagent Addition: Add ammonium thiocyanate to the mixture.
Reaction: Heat the reaction mixture to the specified temperature (75-100 °C) and maintain for the designated time (10-20 hours).[2][3]
Workup and Isolation: Cool the reaction mixture. The product will precipitate out of the solution. Collect the crystalline product by filtration using a Buchner funnel.
Purification: Wash the collected solid with water and then dry it to obtain o-tolylthiourea.
Characterization: The purity and identity of the final product can be confirmed by melting point determination and analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2]
Protocol 2: Synthesis of Substituted o-Tolylthiourea Derivatives from an Isothiocyanate
This protocol outlines a general method for the synthesis of N,N'-disubstituted thioureas by reacting an isothiocyanate with an amine.
Materials:
Aryl or Acyl Isothiocyanate (e.g., Furoyl Isothiocyanate)
o-Toluidine or another primary/secondary amine
Anhydrous Acetone or other suitable organic solvent
Equipment:
Round-bottom flask with a reflux condenser and magnetic stirrer
Heating mantle
Rotary evaporator
Crystallization dish
Procedure:
Isothiocyanate Formation (if necessary): The isothiocyanate can be generated in situ from an acid chloride and ammonium thiocyanate in anhydrous acetone.[6]
Reaction Setup: Dissolve the isothiocyanate in the anhydrous solvent in a round-bottom flask.
Amine Addition: Add a solution of o-toluidine (or another amine) in the same solvent to the stirred isothiocyanate solution.
Reaction: The reaction is often carried out at room temperature or with gentle heating (reflux) for a few hours.[4]
Workup and Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then isolated.
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/acetonitrile) to yield the pure substituted o-tolylthiourea derivative.[4]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of o-tolylthiourea derivatives and a potential signaling pathway affected by these compounds.
General experimental workflow for the synthesis of o-tolylthiourea derivatives.
Inhibition of cancer signaling pathways by thiourea derivatives.
Disclaimer: The signaling pathway diagram is a generalized representation based on the reported anticancer activities of various thiourea derivatives, which include the inhibition of EGFR and K-Ras signaling, leading to the induction of apoptosis.[6][7] The specific molecular targets of o-tolylthiourea derivatives may vary and require further investigation.
Applications of o-Tolylthiourea in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction o-Tolylthiourea, a derivative of thiourea featuring an o-tolyl group, is a versatile scaffold in medicinal chemistry. Thiourea and its derivati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Tolylthiourea, a derivative of thiourea featuring an o-tolyl group, is a versatile scaffold in medicinal chemistry. Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] The presence of the o-tolyl group can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its pharmacological profile. This document provides an overview of the applications of o-tolylthiourea and its derivatives in medicinal chemistry, including synthesis protocols, biological activity data, and potential mechanisms of action.
Synthesis of o-Tolylthiourea and its Derivatives
The synthesis of o-tolylthiourea is typically achieved through the reaction of o-toluidine with a thiocyanate salt in the presence of an acid or by reacting o-tolyl isothiocyanate with an appropriate amine.
Experimental Protocol: Synthesis of o-Tolylthiourea
This protocol describes the synthesis of o-tolylthiourea from o-toluidine and ammonium thiocyanate.
Materials:
o-Toluidine
Ammonium thiocyanate
Concentrated sulfuric acid
o-Chlorotoluene (solvent)
Methanol (for crystallization)
Procedure:
In a reaction vessel, dissolve 107.2 g of o-toluidine in 250 ml of o-chlorotoluene.
With stirring, slowly add 51.6 g of concentrated sulfuric acid to the mixture.
Add 87.5 g of ammonium thiocyanate to the reaction mixture.
Heat the mixture to 90-100°C and maintain this temperature for 10 hours.
After the reaction is complete, cool the mixture and separate the precipitate by filtration.
The crude product can be purified by recrystallization from methanol to yield o-tolylthiourea.
Expected Yield: Approximately 70.6% with a purity of 95.8%.[4]
General Synthesis of o-Tolylthiourea Derivatives
Derivatives of o-tolylthiourea can be synthesized by reacting o-tolyl isothiocyanate with a variety of primary or secondary amines.
Experimental Workflow for Synthesis of o-Tolylthiourea Derivatives
Caption: General workflow for the synthesis of N-substituted-N'-(o-tolyl)thiourea derivatives.
Biological Activities of o-Tolylthiourea Derivatives
While specific data for the parent o-tolylthiourea is limited, its derivatives have been investigated for various therapeutic applications. The following tables summarize the reported biological activities of structurally related thiourea derivatives.
Anticancer Activity
Thiourea derivatives have shown significant potential as anticancer agents, with some compounds exhibiting low micromolar IC50 values against various cancer cell lines.[4][5][6]
The precise mechanisms of action for o-tolylthiourea derivatives are not fully elucidated and can vary depending on the specific derivative and the biological target. However, several general mechanisms have been proposed for thiourea compounds.
Induction of Apoptosis in Cancer Cells
Many thiourea derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins.
Potential Apoptotic Pathway Modulated by Thiourea Derivatives
Caption: A potential mechanism of apoptosis induction by o-tolylthiourea derivatives in cancer cells.
Enzyme Inhibition
Thiourea derivatives have been shown to inhibit various enzymes, which can contribute to their therapeutic effects. For example, some derivatives act as inhibitors of tyrosinase, cholinesterase, and other enzymes.[9] The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the enzyme and the inhibitor.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the o-tolylthiourea derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
Serial Dilution: Prepare two-fold serial dilutions of the o-tolylthiourea derivative in a 96-well microtiter plate containing an appropriate broth medium.
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
o-Tolylthiourea and its derivatives represent a promising class of compounds in medicinal chemistry with demonstrated potential in anticancer and antimicrobial applications. The synthetic accessibility and the possibility of introducing a wide range of substituents make this scaffold attractive for the development of new therapeutic agents. Further research is warranted to elucidate the specific mechanisms of action of o-tolylthiourea derivatives and to optimize their pharmacological properties for clinical development. The protocols and data presented in this document provide a valuable resource for researchers in this field.
Application Notes and Protocols for o-Tolylthiourea Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of o-tolylthiourea derivatives as potential antimicrobial agents. This document includes a summary...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of o-tolylthiourea derivatives as potential antimicrobial agents. This document includes a summary of their biological activity, detailed protocols for their synthesis and antimicrobial evaluation, and visualizations of experimental workflows and potential mechanisms of action.
Antimicrobial Activity of Thiourea Derivatives
Thiourea derivatives are a versatile class of compounds that have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. The presence of the tolyl group can influence the lipophilicity and steric properties of the molecule, which in turn can affect its antimicrobial potency. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
While extensive data specifically for a wide range of o-tolylthiourea derivatives is dispersed in the literature, the following table summarizes representative MIC values for various thiourea derivatives against common microbial strains to provide a comparative context. It is important to note that the activity is highly dependent on the specific substitutions on the thiourea scaffold.
Synthesis of a Representative o-Tolylthiourea Derivative
This protocol describes the synthesis of 1-aroyl-3-(o-tolyl)thiourea derivatives, a common class of thioureas with reported biological activities. The synthesis is a two-step, one-pot reaction.
Materials:
Substituted aromatic acid chloride
Potassium thiocyanate (KSCN)
Dry acetone
o-Toluidine (2-methylaniline)
Round bottom flask
Reflux condenser
Magnetic stirrer with heating
Stir bar
Beakers, graduated cylinders, and other standard laboratory glassware
Filter funnel and filter paper
Rotary evaporator
Procedure:
Formation of the Isothiocyanate Intermediate:
In a clean, dry round-bottom flask, dissolve the substituted aromatic acid chloride (1 equivalent) in dry acetone.
Add potassium thiocyanate (1 equivalent) to the solution.
Stir the mixture at room temperature for 30 minutes.
Gently reflux the mixture for 30-60 minutes. The formation of the acyl isothiocyanate intermediate can be monitored by the precipitation of potassium chloride.
Reaction with o-Toluidine:
After the reflux period, cool the reaction mixture to room temperature.
In a separate beaker, dissolve o-toluidine (1 equivalent) in a small amount of dry acetone.
Slowly add the o-toluidine solution to the reaction mixture containing the acyl isothiocyanate.
Stir the resulting mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation and Purification of the Product:
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
A precipitate of the crude o-tolylthiourea derivative will form.
Collect the solid product by vacuum filtration and wash it thoroughly with distilled water.
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Dry the purified product in a vacuum oven.
Characterization:
The structure of the synthesized compound should be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[5][6][7]
Materials:
Synthesized o-tolylthiourea derivatives
Sterile 96-well microtiter plates (round-bottom)
Bacterial or fungal strains to be tested
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Sterile petri dishes
Micropipettes and sterile tips
Multichannel pipette (optional but recommended)
Incubator
ELISA plate reader (optional, for quantitative reading)
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Prepare a stock solution of each o-tolylthiourea derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
Prepare a stock solution of the positive control antibiotic at a known concentration.
Preparation of the Microtiter Plate:
Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.
In the first column of wells, add an additional 100 µL of the stock solution of the test compound, resulting in a 1:2 dilution.
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column will be the sterility control (broth only).
Inoculum Preparation:
Grow the microbial culture overnight in the appropriate broth medium.
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation of the Microtiter Plate:
Add 100 µL of the prepared inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).
The final volume in each well will be 200 µL.
Incubation:
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
Determination of MIC:
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be observed by the absence of turbidity (or a pellet at the bottom of the well).
If a growth indicator like TTC is used, the MIC is the lowest concentration where there is no color change (e.g., remains colorless instead of turning red).
The results can also be read using an ELISA plate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).
Visualizations
Proposed Antimicrobial Mechanism of Action
The precise signaling pathways for the antimicrobial action of o-tolylthiourea derivatives are not fully elucidated. However, based on studies of thiourea derivatives in general, a plausible mechanism involves the disruption of key cellular processes.
Application Notes and Protocols for o-Tolylthiourea Derivatives with Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the investigation of o-tolylthiourea derivatives as potential antifungal ag...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of o-tolylthiourea derivatives as potential antifungal agents. The information compiled is based on recent studies of thiourea derivatives, highlighting their efficacy against various fungal pathogens.
Introduction
Thiourea derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antifungal properties.[1][2] The structural features of thiourea derivatives, particularly the presence of a thiocarbonyl group and the nature of the substituents on the nitrogen atoms, play a crucial role in their biological function.[1][3] Among these, o-tolylthiourea derivatives have been identified as potent antifungal agents, demonstrating significant activity against clinically important and drug-resistant fungal strains like Candida auris.[1][3] The ortho-methyl substitution on the phenyl ring appears to enhance antifungal efficacy by increasing molecular rigidity and influencing electrostatic interactions with fungal targets.[1]
The proposed mechanisms of action for thiourea derivatives involve the disruption of fungal cell wall biosynthesis, inhibition of biofilm formation, and interference with essential fungal enzymes.[1][4] Molecular docking studies have suggested that these compounds may target enzymes such as 14α-demethylase (CYP51) and N-myristoyltransferase (NMT), which are crucial for fungal viability.[5]
These notes provide a summary of the antifungal activity of selected thiourea derivatives and detailed protocols for their synthesis, characterization, and antifungal evaluation to facilitate further research and development in this area.
Quantitative Data Presentation
The antifungal activity of thiourea derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50). The tables below summarize the activity of representative thiourea derivatives against various fungal pathogens.
Table 1: Antifungal Activity of Thiourea Derivatives against Candida auris
Protocol 1: General Synthesis of o-Tolylthiourea Derivatives
This protocol describes a general method for synthesizing o-tolylthiourea derivatives, which involves the reaction of an isothiocyanate with a primary amine.[1][2]
Materials:
o-tolyl isothiocyanate
Appropriate primary amine (e.g., aniline or substituted anilines)
Solvent (e.g., acetone, ethanol)
Potassium thiocyanate (if starting from an acyl chloride)
Cyclohexanecarbonyl chloride (as an example starting material)
Procedure:
Preparation of Isothiocyanate (if not commercially available):
Dissolve cyclohexanecarbonyl chloride in acetone.
Add potassium thiocyanate to the solution and stir at room temperature.
The resulting cyclohexanecarbonyl isothiocyanate is used in the next step without further purification.[2]
Synthesis of the Thiourea Derivative:
Dissolve the appropriate primary amine in the chosen solvent.
Add an equimolar amount of o-tolyl isothiocyanate (or the freshly prepared isothiocyanate) to the amine solution.
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically a few hours).
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
Purification:
The crude product is collected by filtration.
Recrystallize the solid from a suitable solvent system, such as an ethanol-dichloromethane mixture, to obtain the purified thiourea derivative.[2]
Characterization:
Confirm the structure of the synthesized compound using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[1][5]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[6]
Positive control antifungal agent (e.g., Fluconazole, Nystatin)[2]
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
Preparation of Fungal Inoculum:
Culture the fungal strain on an appropriate agar medium.
Prepare a suspension of fungal cells or spores in sterile saline.
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
Further dilute the inoculum to the final required concentration as per CLSI guidelines.
Preparation of Compound Dilutions:
Dissolve the thiourea derivatives in DMSO to create a stock solution.
Perform serial two-fold dilutions of the stock solution in the culture medium in the wells of a 96-well plate to achieve the desired concentration range.
Inoculation and Incubation:
Add the prepared fungal inoculum to each well containing the compound dilutions.
Include a positive control (fungus with a known antifungal agent), a negative control (fungus with no compound), and a sterility control (medium only).
Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.
Determination of MIC:
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance using a plate reader.
Visualizations
Logical Workflow for Antifungal Drug Discovery
Caption: Workflow for the discovery and development of o-tolylthiourea derivatives as antifungal agents.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanisms of antifungal action for o-tolylthiourea derivatives.
Application Notes and Protocols: o-Tolylthiourea as a Corrosion Inhibitor for Steel in Acidic Media
For Researchers, Scientists, and Development Professionals Abstract This document provides detailed application notes and experimental protocols for evaluating the efficacy of o-Tolylthiourea as a corrosion inhibitor for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for evaluating the efficacy of o-Tolylthiourea as a corrosion inhibitor for steel in acidic environments. Steel is susceptible to significant corrosion in acidic media, a common issue in industrial processes such as acid pickling, cleaning, and oil and gas exploration.[1][2] Organic compounds containing heteroatoms like sulfur and nitrogen, such as thiourea and its derivatives, are effective corrosion inhibitors.[3][4][5] o-Tolylthiourea, an aryl-substituted thiourea derivative, functions by adsorbing onto the steel surface, forming a protective barrier against the corrosive medium.[1][6][7] This document outlines the mechanism of action, summarizes performance data, and provides standardized protocols for key evaluation techniques including weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy.
Mechanism of Action
The corrosion of steel in acidic solutions is an electrochemical process involving the dissolution of iron (anodic reaction) and the evolution of hydrogen gas (cathodic reaction).[8] o-Tolylthiourea mitigates corrosion by adsorbing onto the steel surface. The inhibitor molecule contains sulfur (S) and nitrogen (N) atoms, which are rich in lone pair electrons, and an aromatic ring with π-electrons.[4] These electrons facilitate the molecule's adsorption onto the metal surface through a process of chemisorption, where a coordinate covalent bond is formed between the inhibitor and the vacant d-orbitals of iron atoms.[4][7] This adsorbed layer acts as a physical barrier, blocking the active sites for both anodic and cathodic reactions and displacing water molecules from the surface, thereby reducing the overall corrosion rate.[1][4][5] The adsorption process generally follows the Langmuir adsorption isotherm.[1][6][9]
Caption: Adsorption mechanism of o-Tolylthiourea on a steel surface.
Performance Data
The inhibition efficiency of thiourea derivatives is dependent on factors such as inhibitor concentration, acid concentration, and temperature.[3] Generally, efficiency increases with inhibitor concentration up to an optimal level.[1][6]
Table 1: Summary of Corrosion Inhibition Performance for Thiourea Derivatives
o-Tolylthiourea inhibitor solutions of various concentrations.
Acetone, distilled water.
Drying oven.
Glass hooks and beakers.
2. Procedure:
Sample Preparation: Mechanically polish the steel coupons with abrasive papers to achieve a mirror-like finish, removing any oxide layers.[8]
Measure the dimensions of each coupon to calculate the total surface area (A).[8]
Degrease the coupons by washing with acetone, rinse with distilled water, and dry thoroughly in an oven or with a stream of warm air.[8][15]
Weigh each coupon accurately using an analytical balance and record the initial weight (W₀).[8]
Immersion: Suspend each coupon using a glass hook and completely immerse it in a beaker containing the test solution (acid with and without different concentrations of o-Tolylthiourea).[8]
Maintain the beakers at a constant temperature for a specified immersion period (e.g., 6, 12, or 24 hours).[15]
Post-Immersion Cleaning: After the immersion period, retrieve the coupons.
Remove corrosion products by washing with a cleaning solution (e.g., 12% HCl with an inhibitor), scrubbing gently with a soft brush, rinsing with distilled water and acetone, and then drying completely.[8]
Weigh the cleaned, dry coupon and record the final weight (W₁).[8]
3. Data Analysis:
Corrosion Rate (CR): Calculate the corrosion rate using the formula:
Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps classify the inhibitor type (anodic, cathodic, or mixed).[16][17]
1. Materials and Equipment:
Potentiostat/Galvanostat.
Three-electrode corrosion cell.
Working Electrode (WE): Prepared steel sample with a known exposed surface area.
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[16][18]
Counter Electrode (CE): Platinum or graphite rod/mesh.[16][18]
Test solutions (acid with and without inhibitor).
2. Procedure:
Setup: Assemble the three-electrode cell. The steel working electrode is immersed in the test solution.
Stabilization: Allow the system to stabilize for approximately 30-60 minutes until a steady Open Circuit Potential (OCP or Ecorr) is reached.[14][16]
Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 0.6 V/h or 1 mV/s).[14] The scan typically ranges from -250 mV to +250 mV relative to the measured Ecorr.[19]
Data Acquisition: The potentiostat records the resulting current density as a function of the applied potential. The result is a Tafel plot (log of current density vs. potential).
3. Data Analysis:
Corrosion Potential (Ecorr) and Corrosion Current Density (icorr): Determine these values from the Tafel plot by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.
Inhibition Efficiency (% IE): Calculate using the corrosion current densities:
Where icorr(0) is the corrosion current density without inhibitor and icorr(i) is the corrosion current density with inhibitor.
Inhibitor Type:
If the change in Ecorr is minimal (< 85 mV) upon inhibitor addition, it is a mixed-type inhibitor.[21]
A significant shift in Ecorr to more positive (anodic) or negative (cathodic) potentials indicates an anodic or cathodic inhibitor, respectively.
EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the mechanism of corrosion inhibition.[22][23]
1. Materials and Equipment:
Same as for PDP, but the potentiostat must have a frequency response analyzer (FRA).
2. Procedure:
Setup and Stabilization: The experimental setup is identical to the PDP measurement. The working electrode is immersed in the test solution and allowed to stabilize at its OCP.[24]
Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV peak-to-peak) is applied to the electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[23][24]
Data Acquisition: The system measures the impedance response of the interface as a function of frequency. Data is typically presented as Nyquist and Bode plots.
3. Data Analysis:
Nyquist Plot: A plot of the imaginary part of impedance (-Zim) versus the real part (Zre). For a simple corrosion system, this often appears as a semicircle. The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.[22][24]
Equivalent Circuit Modeling: The impedance data is modeled using an equivalent electrical circuit to extract quantitative parameters.[22][25]
Rs: Solution resistance.
Rct: Charge transfer resistance. This is inversely proportional to the corrosion rate.
Cdl: Double-layer capacitance. A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the adsorption of inhibitor molecules on the surface.[24]
Inhibition Efficiency (% IE): Calculated from the Rct values:
% IE = [(Rct(i) - Rct(0)) / Rct(i)] * 100
Where Rct(i) and Rct(0) are the charge transfer resistances with and without the inhibitor, respectively.
Conclusion
o-Tolylthiourea demonstrates significant potential as a corrosion inhibitor for steel in acidic media. Its effectiveness stems from the ability of its constituent sulfur and nitrogen atoms to facilitate strong adsorption onto the steel surface, creating a barrier to corrosive attack. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate and quantify the performance of o-Tolylthiourea and similar compounds, enabling further optimization and application in industrial settings.
Application Notes and Protocols for o-Tolylthiourea Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed experimental framework for investigating the corrosion inhibition properties of o-Tolylthiourea (o-TTU). The prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the corrosion inhibition properties of o-Tolylthiourea (o-TTU). The protocols outlined below cover fundamental techniques, including weight loss measurements, electrochemical analysis, and surface characterization.
Introduction
o-Tolylthiourea is an organic compound containing nitrogen and sulfur atoms, which are known to be effective functional groups for corrosion inhibition.[1] These compounds function by adsorbing onto the metal surface, thereby creating a protective barrier that impedes the corrosive process.[1][2] The protocols described herein are designed to systematically evaluate the efficacy and mechanism of o-Tolylthiourea as a corrosion inhibitor for mild steel in acidic environments, a common challenge in industrial settings.
Experimental Protocols
A comprehensive evaluation of a corrosion inhibitor involves a multi-faceted approach. The following experimental procedures are recommended for a thorough investigation of o-Tolylthiourea.
Materials and Reagents
Metal Specimen: Mild steel coupons of known composition and dimensions.
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution is a commonly used corrosive environment.[3]
Inhibitor: o-Tolylthiourea (o-TTU) of analytical grade.
Reagents: Acetone, distilled water, and appropriate polishing materials (e.g., emery papers of various grades).[4]
Weight Loss Measurements
This gravimetric method provides a direct measure of the material lost due to corrosion and is a fundamental technique for assessing inhibitor efficiency.[5]
Protocol:
Preparation of Specimens: Mechanically polish the mild steel coupons with progressively finer grades of emery paper, wash them with distilled water, degrease with acetone, and dry them in a desiccator.[4]
Initial Weighing: Accurately weigh each prepared coupon to four decimal places using an analytical balance.
Immersion: Immerse the weighed coupons in beakers containing the corrosive medium (1 M HCl) with and without various concentrations of o-Tolylthiourea.
Exposure: Maintain the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 30°C) for a set duration (e.g., 24 hours).[6]
Final Weighing: After the immersion period, retrieve the coupons, carefully remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing NaOH and zinc dust), wash with distilled water and acetone, dry, and reweigh.[7]
Calculation:
Corrosion Rate (CR): CR (g/cm²/h) = (W_initial - W_final) / (A * t), where W_initial and W_final are the initial and final weights of the coupon, A is the surface area of the coupon, and t is the immersion time.[8]
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100, where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.[9]
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanism of the corrosion process and the inhibitor's mode of action.[10] These experiments are typically performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[4][11]
PDP studies help in understanding the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[12]
Protocol:
Cell Setup: Assemble the three-electrode cell with the prepared mild steel working electrode immersed in the test solution (1 M HCl with and without different concentrations of o-TTU).
Stabilization: Allow the system to stabilize by measuring the open-circuit potential (OCP) for a sufficient time (e.g., 1 hour) until a steady state is reached.[4]
Polarization Scan: Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[13]
Data Analysis:
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).[14]
Calculate the inhibition efficiency using the formula: IE% = [(I_corr_uninhibited - I_corr_inhibited) / I_corr_uninhibited] * 100.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties.[14][15]
Protocol:
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the system to reach a steady OCP.
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]
Data Analysis:
Plot the impedance data as Nyquist and Bode plots.
Model the data using an appropriate equivalent electrical circuit to extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[13]
An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.[16]
Calculate the inhibition efficiency using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100.
Surface Analysis
Surface analysis techniques are crucial for visualizing the morphology of the metal surface and confirming the formation of a protective inhibitor film.
SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage and the morphology of the adsorbed inhibitor layer.[17]
Protocol:
Sample Preparation: After the immersion test (as in the weight loss experiment), carefully rinse the mild steel coupons with distilled water and dry them.
Imaging: Mount the coupons on SEM stubs and coat them with a conductive material (e.g., gold) if necessary.
Analysis: Acquire images of the surface of the uninhibited (corroded) and inhibited coupons at various magnifications to compare the surface morphology.
AFM provides three-dimensional topographical information about the surface at the nanoscale, allowing for the quantification of surface roughness.[18]
Protocol:
Sample Preparation: Similar to SEM, use the coupons after the immersion test.
Imaging: Scan the surface of the coupons using an AFM in tapping mode.
Analysis: Analyze the AFM images to determine the average surface roughness. A smoother surface on the inhibited sample compared to the corroded sample indicates effective protection.[17]
Data Presentation
Table 1: Inhibition Efficiency of o-Tolylthiourea from Weight Loss Measurements
Inhibitor Concentration (ppm)
Weight Loss (g)
Corrosion Rate (g/cm²/h)
Inhibition Efficiency (%)
Blank
-
-
-
20
-
-
74.0
40
-
-
86.7
Note: The data presented is indicative and based on similar thiourea derivatives. Actual values will vary based on experimental conditions.[19]
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without o-Tolylthiourea
Inhibitor Concentration (M)
E_corr (mV vs. SCE)
I_corr (µA/cm²)
Anodic Tafel Slope (βa) (mV/dec)
Cathodic Tafel Slope (βc) (mV/dec)
Inhibition Efficiency (%)
Blank
-
-
-
-
-
5 x 10⁻³
-
-
-
-
98.96
Note: The data presented is indicative and based on similar thiourea derivatives. Actual values will vary based on experimental conditions.[3]
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without o-Tolylthiourea
Inhibitor Concentration (M)
R_ct (Ω cm²)
C_dl (µF/cm²)
Inhibition Efficiency (%)
Blank
-
-
-
5 x 10⁻³
-
-
-
Note: Data to be populated from experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for o-Tolylthiourea corrosion studies.
Proposed Inhibition Mechanism
Caption: Proposed inhibition mechanism of o-Tolylthiourea on mild steel.
The Versatility of o-Tolylthiourea in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals o-Tolylthiourea, an organosulfur compound, serves as a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
o-Tolylthiourea, an organosulfur compound, serves as a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique chemical structure, featuring a reactive thiourea moiety attached to an o-tolyl group, allows for its participation in various cyclization and multicomponent reactions. This application note details established protocols for the synthesis of thiazoles, pyrimidines, and quinazolines, highlighting the utility of o-tolylthiourea in generating molecular diversity for drug discovery and development.
Application in Thiazole Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to the thiazole ring system. The reaction involves the condensation of a thioamide, such as o-tolylthiourea, with an α-haloketone. This method is highly regarded for its reliability and generally high yields.
General Reaction Pathway
Caption: Hantzsch synthesis of 2-(o-toluidino)thiazoles.
Experimental Protocol: Synthesis of 2-(o-Toluidino)-4-phenylthiazole
This protocol outlines the synthesis of a 2-(o-toluidino)thiazole derivative via the Hantzsch reaction.
Materials:
o-Tolylthiourea
Phenacyl bromide (α-bromoacetophenone)
Ethanol
Sodium carbonate solution (5%)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-tolylthiourea (1.0 mmol) and phenacyl bromide (1.0 mmol) in ethanol (10 mL).
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (30 mL) with stirring.
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
The crude product can be purified by recrystallization from ethanol to afford the pure 2-(o-toluidino)-4-phenylthiazole.
Quantitative Data
α-Haloketone
Product
Reaction Time (h)
Yield (%)
Reference
Phenacyl bromide
2-(o-Toluidino)-4-phenylthiazole
3
85-95
Adapted from general Hantzsch synthesis protocols.
4'-Chlorophenacyl bromide
4-(4-Chlorophenyl)-N-(o-tolyl)thiazol-2-amine
3
High
Adapted from general Hantzsch synthesis protocols.
Synthesis of Pyrimidine Derivatives
o-Tolylthiourea is a key reagent in the synthesis of various pyrimidine and dihydropyrimidine derivatives, which are core structures in many biologically active compounds. Two common methods are the reaction with chalcones and the Biginelli reaction.
Reaction with Chalcones
The reaction of o-tolylthiourea with α,β-unsaturated ketones (chalcones) in the presence of a base provides a facile route to tetrahydropyrimidine derivatives.
Caption: Synthesis of tetrahydropyrimidines from chalcones.
Materials:
o-Tolylthiourea
Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
Ethanolic potassium hydroxide solution
Ethanol
Procedure:
Dissolve o-tolylthiourea (1.0 mmol) and the chalcone (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
Add ethanolic potassium hydroxide solution (5 mL) to the mixture.
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture and pour it into ice-cold water.
Acidify the mixture with dilute HCl to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent like ethanol.
The Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones or thiones. Using o-tolylthiourea in place of urea allows for the synthesis of N-substituted dihydropyrimidinethiones.
Application
Application Notes and Protocols: o-Tolylthiourea in the Preparation of Metal Complexes
Audience: Researchers, scientists, and drug development professionals. Introduction: o-Tolylthiourea is a versatile ligand in coordination chemistry, primarily due to the presence of soft sulfur and hard nitrogen donor a...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: o-Tolylthiourea is a versatile ligand in coordination chemistry, primarily due to the presence of soft sulfur and hard nitrogen donor atoms. This allows it to coordinate with a variety of transition metals, forming stable complexes with diverse geometries and interesting chemical and physical properties.[1] These metal complexes are of significant interest in various fields, including catalysis, materials science, and particularly in drug development due to their potential as anticancer, antibacterial, and antifungal agents.[1][2][3] The coordination of o-tolylthiourea to a metal center can enhance the biological activity compared to the free ligand.[2][4] This document provides detailed protocols for the synthesis and characterization of metal complexes of o-tolylthiourea and summarizes key quantitative data from relevant studies.
I. Synthesis of o-Tolylthiourea
A common method for the synthesis of o-tolylthiourea involves the reaction of o-toluidine with an isothiocyanate source, such as ammonium thiocyanate, in the presence of an acid catalyst.[5]
Experimental Protocol:
In a round-bottom flask, dissolve o-toluidine (1 equivalent) in a suitable solvent like o-chlorotoluene.
Add concentrated sulfuric acid (0.5 equivalents) dropwise with stirring.
Add ammonium thiocyanate (1.1 equivalents) to the mixture.
Heat the reaction mixture to 90-100 °C and maintain for 10 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
Filter the crude o-tolylthiourea, wash with cold water, and dry.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
A reported synthesis using this method yielded o-tolylthiourea with a purity of 95.8% and a yield of 70.6%.[5]
II. General Protocols for the Synthesis of Metal Complexes with o-Tolylthiourea
The synthesis of metal complexes with o-tolylthiourea typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different coordination numbers and geometries.[1][6]
Protocol A: General Synthesis of Transition Metal Complexes [6]
Ligand Solution: Dissolve a specific molar amount of o-tolylthiourea in a suitable solvent (e.g., ethanol, methanol, acetone).
Metal Salt Solution: In a separate flask, dissolve a stoichiometric amount of the desired metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in the same solvent.
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The formation of a precipitate often indicates the formation of the metal complex.
Isolation and Purification: Stir the reaction mixture for a few hours. The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.
Protocol B: Synthesis of Gold(I) and Silver(I) Complexes with Phosphine Co-ligands [7][8]
This protocol is adapted from the synthesis of similar thiourea-metal complexes.
Dissolve o-tolylthiourea (1 equivalent) and a phosphine ligand such as triphenylphosphine (PPh₃) (1 equivalent) in a solvent like dichloromethane (CH₂Cl₂).
Add a solution of the metal precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene) or AgOTf (1 equivalent), in the same solvent to the ligand mixture.
Stir the reaction at room temperature for a specified time (e.g., 2-5 hours), monitoring by TLC.
Reduce the solvent volume under vacuum and add a non-polar solvent (e.g., hexane) to precipitate the complex.
Filter the solid product, wash with the non-polar solvent, and dry under vacuum.
III. Characterization of Metal Complexes
The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques to determine their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal. Upon coordination, shifts in the signals of the protons and carbons near the donor atoms are observed.[7][9]
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination mode of the thiourea ligand. A shift in the C=S and C-N stretching vibrations indicates the involvement of the sulfur and/or nitrogen atoms in bonding to the metal ion.[1]
Elemental Analysis: This technique is used to determine the elemental composition (C, H, N, S) of the complex, which helps in confirming the proposed stoichiometry.
Molar Conductivity Measurements: These measurements help in determining whether the complex is an electrolyte or non-electrolyte in a particular solvent.[9]
IV. Quantitative Data
The following tables summarize key quantitative data for metal complexes of thiourea derivatives, which can be considered representative for complexes of o-tolylthiourea.
Table 1: Spectroscopic Data for a Representative Thiourea Ligand and its Metal Complexes [7]
Compound
³¹P{¹H} NMR (δ, ppm)
Key ¹H NMR Signals (δ, ppm)
Key ¹³C NMR Signals (δ, ppm)
Thiourea Ligand (T2)
-21.33
7.66 (br s, 1H, NH), 6.29 (br s, 1H, NH)
181.1 (s, C=S)
Silver Complex (C2c)
-
-
-
Gold Complex
Shifted downfield
-
-
Note: Specific data for o-tolylthiourea complexes were not available in the initial search results, hence data for a similar phosphine-containing thiourea ligand (T2) is presented. The downfield shift in the ³¹P NMR signal upon coordination is a key indicator of complex formation.
Table 2: Cytotoxicity Data (IC₅₀ in µM) of Representative Thiourea Metal Complexes against Cancer Cell Lines [4]
Compound
HeLa (Cervical Cancer)
A549 (Lung Cancer)
Jurkat (T-cell Leukemia)
[Au(T1)(PPh₃)]OTf
>25
1.8 ± 0.1
1.2 ± 0.1
[Au(T1)₂]OTf
1.5 ± 0.1
1.0 ± 0.1
1.1 ± 0.1
[Ag(T1)(PPh₃)]OTf
>25
>25
>25
[Ag(T1)₂]OTf
10.0 ± 0.9
12.3 ± 1.1
10.1 ± 0.9
Note: T1 is a 3,5-di-CF₃ substituted phenyl thiourea ligand. This data illustrates that gold complexes, in this case, are generally more cytotoxic than their silver counterparts. The biological activity is highly dependent on the metal center and the overall structure of the complex.[2][4]
V. Visualizations
Diagram 1: General Workflow for Synthesis and Characterization of o-Tolylthiourea Metal Complexes
Caption: Workflow for the synthesis and characterization of metal complexes.
Diagram 2: Logical Relationship of Components in Drug Development
Caption: Relationship between ligand, metal, complex, and biological activity.
VI. Applications in Drug Development
Metal complexes of thiourea derivatives are gaining increasing attention in medicinal chemistry.[10][11] The coordination to a metal ion can lead to novel mechanisms of action and overcome resistance to existing drugs.[12] Thiourea-metal complexes have shown promise as:
Anticancer Agents: Many gold, silver, platinum, and palladium complexes of thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines.[2][4][13] The mechanism of action is often proposed to involve interaction with DNA or inhibition of crucial enzymes like thioredoxin reductase.[13]
Antimicrobial Agents: Thiourea complexes have also been evaluated for their antibacterial and antifungal properties.[3][14][15] The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.
o-Tolylthiourea is a readily accessible and versatile ligand for the synthesis of a wide array of metal complexes. The straightforward synthetic protocols and the potential for these complexes in therapeutic applications make them an active area of research. The data and protocols provided herein serve as a valuable resource for researchers interested in exploring the coordination chemistry and biological potential of o-tolylthiourea metal complexes. Further investigation into the specific structure-activity relationships of o-tolylthiourea complexes is warranted to design and develop novel metal-based therapeutic agents.
Application Notes and Protocols: Biological Activity Screening of o-Tolylthiourea Analogues
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the methodologies and application of biological activity screening for o-tolylthiourea analogues. These c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and application of biological activity screening for o-tolylthiourea analogues. These compounds are a subject of significant interest due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail experimental protocols, present key data, and illustrate relevant biological pathways to guide researchers in this field.
Introduction to o-Tolylthiourea Analogues
Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities.[1][2] The core structure, characterized by a C=S group and two NH groups, allows for extensive hydrogen bonding capabilities, facilitating interactions with various enzymes and receptors.[3] Specifically, o-tolylthiourea analogues, which incorporate an ortho-substituted tolyl group, have demonstrated promising potential as bioactive agents. Their mechanism of action often involves the inhibition of key cellular targets such as protein tyrosine kinases, topoisomerases, and the epidermal growth factor receptor (EGFR) signaling pathway.[4][5] This has led to their investigation as potential anticancer agents that can induce cell cycle arrest and apoptosis.[3][5] Furthermore, various thiourea derivatives have been screened for their antimicrobial effects against a spectrum of bacteria and fungi.[2][6]
Experimental Protocols
In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa, PC-9) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]
Compound Treatment: Treat the cells with various concentrations of the o-tolylthiourea analogues (e.g., 10-100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 48 hours.[7]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Protocol:
Cell Treatment: Seed cells (e.g., PC-9) in 6-well plates and treat with the o-tolylthiourea analogue at its IC50 concentration for 24-48 hours.[3]
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[3][5]
Apoptosis or programmed cell death can be detected using various methods, including Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Protocol:
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.
Protocol:
Cell Treatment and Embedding: Treat cells with the compound, then embed the single-cell suspension in a low-melting-point agarose gel on a microscope slide.[7]
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."[7]
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Antimicrobial Activity Screening
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][8]
Protocol:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[6]
Serial Dilution: Perform a two-fold serial dilution of the o-tolylthiourea analogues in a 96-well microtiter plate containing broth.
Inoculation: Add the microbial inoculum to each well.
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Data Presentation
Table 1: In Vitro Cytotoxicity of Thiourea Analogues against Human Cancer Cell Lines
Note: The compounds listed are thiourea derivatives, and the data provides a reference for the expected range of activity for o-tolylthiourea analogues.
Table 2: Minimum Inhibitory Concentration (MIC) of Thiourea Analogues against Microbial Strains
Compound Class
Gram-Positive Bacteria
Gram-Negative Bacteria
Fungi
Reference
Thiourea Derivatives
MICs ranging from >5000 to 1250 µg/mL against S. aureus, E. faecalis
MICs ranging from >5000 to 1250 µg/mL against E. coli, P. aeruginosa
Side reactions in o-Tolylthiourea synthesis from o-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of o-tolylthiourea from o-to...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of o-tolylthiourea from o-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing o-tolylthiourea from o-toluidine?
The most common laboratory and industrial synthesis involves the reaction of o-toluidine with ammonium thiocyanate in the presence of a mineral acid, such as hydrochloric acid or sulfuric acid. This reaction proceeds through the in-situ formation of an isothiocyanate intermediate which then reacts with another molecule of o-toluidine.
Q2: What is the major side product in this synthesis?
The principal side product is N,N'-di-o-tolylthiourea.[1][2] This impurity can be challenging to separate from the desired monosubstituted product due to similar physical properties.
Q3: What factors influence the formation of the N,N'-di-o-tolylthiourea byproduct?
The formation of the di-substituted byproduct is influenced by reaction conditions. High temperatures and prolonged reaction times can favor its formation. The choice of solvent also plays a crucial role; using a two-phase system with an aprotic organic solvent and water has been shown to reduce the formation of this byproduct.[2]
Q4: Are there other potential side reactions?
Yes, other side reactions can occur:
Thermal decomposition of ammonium thiocyanate: When heated, ammonium thiocyanate can isomerize to thiourea or decompose into ammonia, hydrogen sulfide, and carbon disulfide at higher temperatures.[3][4]
Oxidation of o-toluidine: o-toluidine is susceptible to oxidation, which can lead to colored impurities.
Formation of other thiourea derivatives: Depending on the reaction conditions and the purity of the starting materials, other substituted thioureas might form in minor amounts.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of o-Tolylthiourea
Incomplete reaction.
- Ensure stoichiometric amounts of reactants. - Increase reaction time or temperature moderately, monitoring for byproduct formation. - Confirm the quality of the ammonium thiocyanate.
Sub-optimal reaction temperature.
- Maintain the reaction temperature within the recommended range (e.g., 75-85°C).[2]
Loss of product during workup.
- Ensure complete precipitation of the product. - Minimize the amount of solvent used for washing the crude product.
High Level of N,N'-di-o-tolylthiourea Impurity
Reaction temperature is too high.
- Lower the reaction temperature. A range of 75-85°C has been shown to be effective in minimizing this byproduct.[2]
Inappropriate solvent system.
- Employ a two-phase solvent system consisting of an aprotic organic solvent (e.g., o-chlorotoluene) and water to suppress the formation of the di-substituted byproduct.[2]
Prolonged reaction time at high temperatures.
- Optimize the reaction time. Monitor the reaction progress using TLC to determine the point of maximum conversion of the starting material without significant byproduct formation.
Product is Discolored (e.g., yellow, brown)
Oxidation of o-toluidine.
- Use high-purity, freshly distilled o-toluidine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impurities in starting materials.
- Ensure the purity of all reactants and solvents before use.
Difficulty in Isolating the Product
Product is too soluble in the reaction mixture.
- After the reaction is complete, cool the mixture in an ice bath to promote crystallization. - If the product is still soluble, consider adding a non-polar co-solvent to induce precipitation.
Formation of an oil instead of a solid.
- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure o-tolylthiourea.
Experimental Protocols
Protocol 1: Synthesis with Reduced Byproduct Formation[2]
This method utilizes a two-phase system to minimize the formation of N,N'-di-o-tolylthiourea.
Reaction Setup: In a suitable reactor, charge o-toluidine (1.0 eq) and an aprotic organic solvent (e.g., o-chlorotoluene).
Acid Addition: With stirring, add 36% hydrochloric acid (1.0 eq).
Heating: Heat the mixture to 75°C.
Ammonium Thiocyanate Addition: Add ammonium thiocyanate (1.0 eq) to the mixture.
Reaction: Maintain the reaction temperature at 75-85°C for approximately 20 hours.
Isolation: After the reaction is complete, cool the mixture and separate the resulting crystals by filtration.
Washing and Drying: Wash the crystals with water and then dry to obtain o-tolylthiourea.
Protocol 2: Purification by Recrystallization[5]
Solvent Selection: Choose a suitable solvent in which o-tolylthiourea has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, methanol/acetonitrile mixture[5]).
Dissolution: Dissolve the crude o-tolylthiourea in a minimal amount of the hot solvent.
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Isolation: Collect the pure crystals by filtration.
Drying: Dry the crystals under vacuum.
Quantitative Data
Reaction Conditions
Purity of o-Tolylthiourea
Byproduct (N,N'-di-o-tolylthiourea)
Yield
Reference
o-toluidine, H2SO4, (NH4)SCN in o-chlorotoluene, 90-100°C, 10h
Byproduct formation of di-o-tolylthiourea and its prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of di-o-tolylthiourea....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of di-o-tolylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing N,N'-di-o-tolylthiourea?
A1: The most prevalent and straightforward method for synthesizing symmetrical diarylthioureas, such as N,N'-di-o-tolylthiourea, is the reaction of the corresponding primary amine (o-toluidine) with carbon disulfide (CS₂). This method is often preferred due to the ready availability of the starting materials.
Q2: What is the primary byproduct of concern in the synthesis of di-o-tolylthiourea, and how can its formation be minimized?
A2: In the synthesis of mono-substituted tolylthiourea, N,N'-di-o-tolylthiourea is considered a significant byproduct.[1] However, when N,N'-di-o-tolylthiourea is the target molecule, the primary concerns shift to unreacted starting materials and potential side products from impurities. To ensure a high yield of the desired product, it is crucial to control the stoichiometry of the reactants and use purified reagents.
Q3: What are the typical reaction conditions for the synthesis of N,N'-di-o-tolylthiourea?
A3: The reaction is typically carried out by treating o-toluidine with carbon disulfide in a suitable solvent. While specific conditions can vary, a general approach involves reacting the components at room temperature or with gentle heating. The choice of solvent and the potential use of a base or promoter can influence the reaction rate and yield.
Q4: How can I purify the crude N,N'-di-o-tolylthiourea product?
A4: Recrystallization is a highly effective method for purifying solid organic compounds like N,N'-di-o-tolylthiourea. The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of pure crystals. Common solvent systems for recrystallization include ethanol, or a mixture of solvents like ethanol/water.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or No Product Yield
1. Low reactivity of o-toluidine: The nucleophilicity of the amine may be insufficient under the chosen reaction conditions.2. Poor quality of reagents: Impurities in o-toluidine or carbon disulfide can interfere with the reaction.3. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
1. Consider the addition of a promoter like carbon tetrabromide (CBr₄) to increase the reaction rate.[2]2. Ensure the use of freshly distilled o-toluidine and high-purity carbon disulfide.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or gently heating the mixture.
Formation of Unwanted Byproducts
1. Incorrect stoichiometry: An improper ratio of o-toluidine to carbon disulfide can lead to the presence of unreacted starting materials or other side products.2. Side reactions: Impurities in the starting materials or reaction with the solvent can lead to the formation of undesired compounds.
1. Carefully control the stoichiometry, typically using a 2:1 molar ratio of o-toluidine to carbon disulfide.2. Use purified reagents and an inert solvent. If byproducts are still observed, purification by column chromatography may be necessary.
Difficulty in Product Isolation/Purification
1. "Oiling out" during recrystallization: The product may separate as an oil instead of crystals if the solution is supersaturated or cooled too quickly.2. Product is an oil and not a solid: This could indicate the presence of significant impurities that are depressing the melting point.
1. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed. If it still oils out, try a different recrystallization solvent or a solvent mixture.2. Attempt to purify a small sample by column chromatography to isolate the pure compound and induce crystallization.
Quantitative Data
Table 1: Impact of Reaction Conditions on Byproduct Formation in Tolylthiourea Synthesis
This data is derived from the synthesis of o-tolylthiourea, where N,N'-di-o-tolylthiourea is a byproduct. These conditions can be adapted to optimize the formation of N,N'-di-o-tolylthiourea as the main product.
Technical Support Center: Purification of Crude o-Tolylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude o-Tolylthiourea. Trouble...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude o-Tolylthiourea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of o-Tolylthiourea, primarily focusing on the common method of recrystallization.
Problem
Potential Cause(s)
Suggested Solution(s)
Low Recovery of Purified Product
- The chosen recrystallization solvent is too effective, keeping the product dissolved even at low temperatures.- Too much solvent was used during the recrystallization process.- Premature crystallization occurred on the filter paper during hot filtration.
- Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.[1]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Product Fails to Crystallize
- The solution is not sufficiently supersaturated.- The presence of significant impurities is inhibiting crystal formation.
- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure o-Tolylthiourea.- Concentrate the solution by evaporating some of the solvent.- If the product has "oiled out," try redissolving the oil in more hot solvent and cooling it more slowly.
Purified Product is Oily or Gummy
- The boiling point of the solvent is higher than the melting point of o-Tolylthiourea.- The rate of cooling is too rapid, leading to precipitation instead of crystallization.
- Choose a solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]
Discolored Purified Product
- Presence of colored impurities.
- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Melting Point of Purified Product is Low and/or Broad
- The product is still impure.- The product is wet.
- Repeat the recrystallization process. A second recrystallization can significantly improve purity.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude o-Tolylthiourea?
A1: The most prevalent and effective method for purifying crude o-Tolylthiourea is recrystallization. This technique involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, which results in the formation of pure crystals while impurities remain in the solution.[3][4] Washing the crude product with a suitable solvent can also be an effective preliminary purification step.
Q2: What are some suitable solvents for the recrystallization of o-Tolylthiourea?
A2: Based on available literature, aqueous ethanol has been successfully used for the recrystallization of related thiourea derivatives.[5] Methanol has also been mentioned in the context of forming single crystals of o-Tolylthiourea.[6] The ideal solvent is one in which o-Tolylthiourea is soluble at high temperatures but insoluble at low temperatures.[1]
Q3: What is a common impurity in crude o-Tolylthiourea synthesis?
A3: A significant byproduct and common impurity found in the synthesis of o-Tolylthiourea is N,N'-di-o-tolylthiourea.[7][8] The purification process aims to separate the desired monosubstituted thiourea from this disubstituted byproduct.
Q4: What is the expected melting point and purity of purified o-Tolylthiourea?
A4: Purified o-Tolylthiourea should have a melting point of approximately 154°C.[8] High-purity samples can achieve a purity level of 98.0% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[8]
Q5: How can I confirm the purity of my o-Tolylthiourea sample?
A5: The purity of your sample can be assessed using several analytical techniques. Melting point analysis is a straightforward method; a sharp melting point close to the literature value (154°C) indicates high purity.[4] For more quantitative results, techniques like HPLC, Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[5]
Experimental Protocol: Recrystallization of o-Tolylthiourea
This protocol outlines a general procedure for the purification of crude o-Tolylthiourea using recrystallization.
Materials:
Crude o-Tolylthiourea
Recrystallization solvent (e.g., aqueous ethanol)
Erlenmeyer flasks
Hot plate
Buchner funnel and filter paper
Vacuum flask
Glass stirring rod
Ice bath
Procedure:
Solvent Selection: Choose an appropriate solvent or solvent pair. Ethanol/water is a good starting point.
Dissolution: Place the crude o-Tolylthiourea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle stirring until the solvent is close to boiling.[1] Continue adding small portions of the hot solvent until the solid has just dissolved.[4]
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution to remove the impurities.
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[2] Slow cooling is crucial for the formation of pure crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Analysis: Determine the melting point and, if possible, analyze the purity of the final product using an appropriate technique like HPLC or TLC.
Technical Support Center: Optimization of o-Tolylthiourea Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for the synthesis of o-Tolylthiourea, addressing common challenges and offering detailed proto...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of o-Tolylthiourea, addressing common challenges and offering detailed protocols to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of o-Tolylthiourea?
A1: The most common method for synthesizing o-Tolylthiourea involves the reaction of o-toluidine with a thiocyanate, such as ammonium thiocyanate, in the presence of a mineral acid like hydrochloric acid or sulfuric acid.[1] Alternative methods may utilize isothiocyanates, but the former approach is widely documented.
Q2: What is the primary side product to be aware of during the synthesis of o-Tolylthiourea?
A2: A significant byproduct that can form is N,N'-di-o-tolylthiourea.[1][2] Its formation can reduce the yield and purity of the desired product. The reaction conditions, particularly the solvent system, play a crucial role in minimizing the formation of this impurity.
Q3: How can I minimize the formation of N,N'-di-o-tolylthiourea?
A3: The use of a combined solvent system of water and an aromatic or aliphatic aprotic solvent is effective in reducing the formation of N,N'-di-o-tolylthiourea.[1] This solvent system helps to keep the di-substituted byproduct in the liquid phase, preventing its co-precipitation with the desired o-Tolylthiourea and simplifying purification.[1]
Q4: What are the typical reaction temperatures and times for this synthesis?
A4: The reaction temperature for the synthesis of o-Tolylthiourea typically ranges from 20°C to 120°C, with a preferred range of 60°C to 90°C. The reaction time can vary from 1 to 30 hours, depending on the specific conditions used.[1]
Q5: How can I purify the final o-Tolylthiourea product?
A5: If the product precipitates from the reaction mixture, it can often be purified by simple filtration followed by washing with water and drying.[1] For higher purity, recrystallization from a suitable solvent is a common technique. Column chromatography can also be employed if significant impurities are present.[3][4]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Product Yield
- Incomplete reaction.
- Increase reaction time or temperature within the recommended range (60°C to 90°C).[1]
- Suboptimal stoichiometry of reactants.
- Ensure at least a stoichiometric amount of the thiocyanate and mineral acid are used relative to the o-toluidine.[1]
- Formation of N,N'-di-o-tolylthiourea byproduct.
- Employ a mixed solvent system of water and an aprotic organic solvent to minimize byproduct formation and facilitate its removal.[1]
- Loss of product during workup and purification.
- If the product is soluble in the aqueous layer, consider extraction with an appropriate organic solvent.[5] For purification, optimize recrystallization solvent to minimize loss.
Product is Impure (Contaminated with N,N'-di-o-tolylthiourea)
- Reaction conditions favor byproduct formation.
- As with low yield, the use of a water/aprotic organic solvent mixture is key to reducing the formation and improving the separation of this byproduct.[1]
- Inefficient purification.
- Recrystallization may be necessary. If the byproduct is difficult to separate, column chromatography could be an effective, albeit more involved, purification method.[3][4]
Reaction Fails to Proceed or is Very Slow
- Low reaction temperature.
- Gradually increase the reaction temperature, monitoring for any potential decomposition.[1]
- Poor quality of starting materials.
- Ensure the purity of o-toluidine and ammonium thiocyanate. Impurities in the starting materials can inhibit the reaction.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various experimental protocols for the synthesis of o-Tolylthiourea.
Troubleshooting low yield in o-Tolylthiourea preparation
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of o-Tolylthiourea. Troubleshooting Guide & FAQs This section ad...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of o-Tolylthiourea.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of o-Tolylthiourea, offering potential causes and solutions in a direct question-and-answer format.
Q1: My overall yield of o-Tolylthiourea is significantly lower than expected. What are the primary causes?
A: Low yields in o-Tolylthiourea synthesis can stem from several factors. The most common issues are the formation of a major byproduct, N,N'-di-o-tolylthiourea, and incomplete reaction conversion.[1][2] Additionally, suboptimal reaction conditions or losses during product workup and purification can contribute to a lower final yield.[3]
Q2: I have identified a significant amount of an insoluble byproduct. What is it and how can I minimize its formation?
A: The most common byproduct is N,N'-di-o-tolylthiourea, which is less soluble and can complicate purification.[1] Its formation is often promoted by certain reaction conditions. To minimize this side reaction:
Solvent Choice: Using a combined solvent system of water and an aprotic organic solvent (like o-chlorotoluene) has been shown to reduce the formation of this byproduct and facilitate its separation.[1]
Reaction Temperature: High temperatures can sometimes favor the formation of the di-substituted byproduct. Sticking to the optimal temperature range (e.g., 75-85°C in certain protocols) is crucial.[1]
Stoichiometry: Ensure the use of at least a stoichiometric amount of the mineral acid and thiocyanate relative to the o-toluidine.[1]
Q3: The reaction appears to be very slow or incomplete. How can I improve the reaction rate and conversion?
A: Incomplete reactions are a common source of low yields. Consider the following troubleshooting steps:
Reaction Time and Temperature: The reaction often requires extended periods (e.g., 10-20 hours) at elevated temperatures (e.g., 75-100°C) to proceed to completion.[1][2] Increasing the reaction time or temperature within the optimal range may improve conversion.[4]
Reagent Purity: Ensure the purity of your starting materials, particularly the o-toluidine. Impurities can interfere with the reaction.[3]
Acid Catalyst: The presence of a mineral acid like hydrochloric acid or sulfuric acid is critical for the reaction between o-toluidine and ammonium thiocyanate.[1] Verify that the acid is added in the correct stoichiometric amount.[1]
Q4: My crude product is difficult to purify, leading to significant product loss. What are the best practices for purification?
A: Effective purification is key to obtaining a high-purity product with a good final yield.
Filtration and Washing: The desired o-tolylthiourea often crystallizes from the reaction mixture.[1] Collect the crystals by filtration. Washing the collected solid with water can help remove unreacted starting materials and soluble impurities.[1]
Recrystallization: If the purity is still low, recrystallization from a suitable solvent, such as ethanol, can be an effective method for further purification.[4]
Solvent Selection: The choice of solvent in the reaction itself can impact purification. A solvent system that reduces the formation of the hard-to-separate N,N'-di-o-tolylthiourea byproduct is highly advantageous.[1]
Quantitative Data Summary
The selection of solvent, acid, and reaction conditions significantly impacts the final yield and purity of o-Tolylthiourea. The following table summarizes results from various experimental setups.
Solvent System
Acid
Temperature (°C)
Time (h)
Purity (%)
Yield (%)
Notes
o-Chlorotoluene / Water
Hydrochloric Acid
75 - 85
20
98.0
96.4
High purity and yield achieved with a combined solvent medium.[1]
o-Chlorotoluene
Sulfuric Acid
90 - 100
10
95.8
70.6
Lower yield and unsatisfactory separation of byproduct.[1][2]
Methanol
Sulfuric Acid
Reflux (approx. 65)
20
74.6
67.1
Purity and yield were considered too low in this process.[1]
Technical Support Center: o-Tolylthiourea Stability and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of o-Tolylthioure...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of o-Tolylthiourea under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of o-Tolylthiourea?
A1: o-Tolylthiourea, like other thiourea derivatives, is a crystalline solid that is generally stable under standard storage conditions. However, its stability can be compromised by exposure to heat, light, moisture, and reactive chemicals. Degradation may be indicated by a change in color (e.g., yellowing), the emission of ammonia or sulfurous odors, or changes in solubility. To ensure the integrity of the compound, it is crucial to adhere to recommended storage and handling procedures.
Q2: What are the ideal storage conditions for o-Tolylthiourea?
A2: To minimize degradation, o-Tolylthiourea should be stored in a cool, dry, and dark environment.[1] The recommended storage is in a tightly sealed, amber glass container to protect it from light and moisture.[1] Storing the compound at a controlled room temperature, ideally below 30°C, is advisable.[1] For added protection against moisture and oxidation, consider storing it in a desiccator or purging the container with an inert gas like nitrogen before sealing.[1]
Q3: Is o-Tolylthiourea susceptible to degradation in solution?
A3: Yes, o-Tolylthiourea in solution is more susceptible to degradation than in its solid state. The stability in solution is highly dependent on the solvent, pH, and temperature. It is recommended to prepare solutions fresh before use. If short-term storage is necessary, solutions should be protected from light and stored at a refrigerated temperature to slow down potential degradation.
Q4: What are the known degradation pathways for thiourea compounds?
A4: Thiourea and its derivatives can degrade through several pathways, including:
Hydrolysis: This can be catalyzed by acidic or basic conditions, leading to the breakdown of the thiourea molecule.[2]
Oxidation: Thioureas are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[3][4] This can lead to the formation of various products, including corresponding ureas and sulfur oxides.[3][4]
Thermal Decomposition: Elevated temperatures can cause the decomposition of thiourea compounds, potentially releasing toxic gases such as ammonia, hydrogen sulfide, and nitrogen oxides.
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause
Recommended Action
Degradation of solid o-Tolylthiourea
Visually inspect the solid for any color change (e.g., yellowing) or odor. If degradation is suspected, use a fresh batch of the compound. Confirm the purity of the stored compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or melting point determination, before use.[1]
Degradation of o-Tolylthiourea in solution
Prepare fresh solutions immediately before each experiment. Avoid storing solutions for extended periods. If a stock solution must be prepared, store it in an amber vial at a low temperature (e.g., 2-8°C) and for the shortest possible duration. Before use, visually inspect the solution for any precipitate or color change.
Incompatibility with other reagents
Review the chemical compatibility of o-Tolylthiourea with all other reagents in the experiment. Thioureas can react with strong oxidizing agents.[3][4] If incompatibility is suspected, consider alternative reagents or experimental designs.
Issue 2: Physical Changes in Solid o-Tolylthiourea
Observation
Possible Cause
Recommended Action
Discoloration (yellowing)
Oxidation or photodegradation.
Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Purging the container with an inert gas like nitrogen before sealing can help prevent oxidation.[1]
Ammonia or sulfur-like odor
Thermal decomposition or hydrolysis.
Verify that the storage temperature is within the recommended range (below 30°C).[1] Ensure the container is properly sealed to prevent moisture entry.[1]
Clumping or stickiness
Absorption of moisture (hygroscopicity).
Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[1]
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for o-Tolylthiourea under various stress conditions.
Methodology:
Sample Preparation: Prepare solutions of o-Tolylthiourea in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.
Stress Conditions:
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution. Heat at a controlled temperature (e.g., 60°C) for a defined period.
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution. Heat at a controlled temperature (e.g., 60°C) for a defined period.
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution. Keep at room temperature for a defined period.
Thermal Degradation: Expose a solid sample of o-Tolylthiourea to dry heat at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
Photodegradation: Expose a solution of o-Tolylthiourea to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5][9] A control sample should be kept in the dark under the same conditions.
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating o-Tolylthiourea from its potential degradation products.
Typical Chromatographic Conditions:
Parameter
Recommendation
Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase
A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
The following diagrams illustrate generalized workflows and potential degradation pathways. Note that these are representative examples as specific experimental data for o-Tolylthiourea is not available.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for o-Tolylthiourea.
How to avoid decomposition of isothiocyanate in thiourea synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiourea from isothiocyanates. Our focus is on preventing the decomposition of isothiocyanate precursors to ensure high yields and purity of the final thiourea product.
This guide addresses specific issues that may arise during thiourea synthesis, with a focus on mitigating isothiocyanate degradation.
Issue 1: Low or No Yield of Thiourea Product
Possible Cause
Recommended Solution
Degradation of Isothiocyanate
Use freshly prepared or purified isothiocyanate. Isothiocyanates can be sensitive to moisture and prolonged storage. Consider synthesizing the isothiocyanate in situ and using it immediately in the subsequent reaction with the amine.
Suboptimal Reaction Temperature
For many isothiocyanates and primary/secondary amines, the reaction proceeds efficiently at room temperature. If the reaction is sluggish due to sterically hindered or electronically deactivated substrates, gentle heating may be necessary. However, be cautious, as excessive heat can promote isothiocyanate decomposition.
Incorrect Solvent Choice
Common solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetone are generally suitable. Ensure the use of anhydrous solvents, as water can react with the isothiocyanate.
Poor Nucleophilicity of the Amine
For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the reaction may be slow. Increasing the reaction time or gentle heating can be beneficial.
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Cause
Recommended Solution
Formation of Symmetrical Thiourea
This is common when the isothiocyanate is generated in situ and reacts with the starting amine. To synthesize an unsymmetrical thiourea, a two-step, one-pot approach is recommended. First, form the isothiocyanate from the primary amine and a thiocarbonyl source (e.g., carbon disulfide), and only then add the second, different amine to the reaction mixture.
Unreacted Starting Materials
If the reaction has not gone to completion, unreacted amine and isothiocyanate will be present. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gentle heating. Purification via column chromatography or recrystallization will be necessary.
Decomposition Products
Isothiocyanate degradation can lead to the formation of the corresponding amine. This can be difficult to separate from the desired product if the amine is similar in polarity. Using fresh isothiocyanate and mild reaction conditions is the best preventative measure.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that lead to the decomposition of isothiocyanates during thiourea synthesis?
A1: The primary factors contributing to isothiocyanate decomposition are the presence of water, elevated temperatures, and non-neutral pH conditions. Isothiocyanates are susceptible to hydrolysis, and high temperatures can accelerate this and other degradation pathways. Studies have shown that the stability of isothiocyanates can be influenced by the solvent, with decomposition being more rapid in certain buffers compared to deionized water.
Q2: How can I store isothiocyanates to ensure their stability?
A2: Isothiocyanates should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. For long-term storage, refrigeration is recommended.
Q3: Is it better to use a commercially available isothiocyanate or to synthesize it in situ?
A3: The choice depends on the stability of the specific isothiocyanate and its commercial availability. If the isothiocyanate is known to be unstable, generating it in situ and using it immediately is the preferred method to maximize the yield of the desired thiourea. This approach minimizes the chance of degradation during storage and handling.
Q4: What is the general mechanism of thiourea formation from an isothiocyanate and an amine?
A4: The synthesis is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, neutral thiourea product.
Quantitative Data on Isothiocyanate Stability
While extensive quantitative data is dispersed across the literature, the following table summarizes the key trends affecting isothiocyanate stability.
Promotes formation of N,N'-dialkyl(en)yl thioureas.
N,N'-dialkyl(en)yl thioureas.
pH
Low pH (acidic)
Can lead to rapid degradation (e.g., Phenyl isothiocyanate).
Corresponding amine.
Solvent
Aqueous Buffers
More rapid decline compared to deionized water.
Varies with buffer components.
Solvent
Anhydrous Organic Solvents
Generally more stable, especially in the absence of hydroxyl groups.
-
Presence of Water
Anhydrous vs. Aqueous
Significantly less stable in aqueous environments due to hydrolysis.
Corresponding amine.
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea from a Purified Isothiocyanate
This protocol is suitable for reactions involving relatively stable, commercially available, or previously purified isothiocyanates.
Materials:
Substituted Amine (1.0 mmol)
Substituted Isothiocyanate (1.0 mmol)
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).
To this solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
Stir the resulting mixture at room temperature.
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
If the resulting solid is pure by TLC, no further purification is needed. Otherwise, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: One-Pot, Two-Step Synthesis of an Unsymmetrical Thiourea
This protocol is designed to minimize the decomposition of the isothiocyanate intermediate by generating it in situ and reacting it immediately with a second amine. This method is particularly useful for synthesizing unsymmetrical thioureas.
Materials:
Primary Amine (Amine 1) (1.0 mmol)
Carbon Disulfide (CS₂) (1.1 mmol)
Triethylamine (1.1 mmol)
Anhydrous Dichloromethane (DCM) (20 mL)
Second Amine (Amine 2) (1.0 mmol)
Procedure:
Dissolve the primary amine (Amine 1, 1.0 mmol) and triethylamine (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
Cool the solution in an ice bath.
Slowly add carbon disulfide (1.1 mmol) dropwise to the cooled, stirred solution.
Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours to form the dithiocarbamate intermediate.
In a separate flask, dissolve the second amine (Amine 2, 1.0 mmol) in anhydrous DCM (10
Optimization
Technical Support Center: Laboratory-Scale Synthesis of o-Tolylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale synthesis of o-Tolylthiourea. It includes frequently asked questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale synthesis of o-Tolylthiourea. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of o-tolylthiourea.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields can stem from several factors:
Incomplete Reaction: The reaction time or temperature may be insufficient. Reaction times can range from 1 to 30 hours at temperatures between 60°C and 90°C.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting material (o-toluidine) is consumed.
Suboptimal Reagents: Ensure you are using stoichiometric amounts of the thiocyanate and mineral acid relative to the toluidine.[1] The purity of the starting o-toluidine is also crucial, as impurities can interfere with the reaction.
Side Reactions: The formation of byproducts, particularly N,N'-di-o-tolylthiourea, is a common issue that reduces the yield of the desired product.[1] The choice of solvent is critical to minimize these side reactions.
Loss During Workup: Product can be lost during filtration and washing steps. Ensure the crystalline product has fully precipitated before filtration. Avoid using solvents for washing in which the product is highly soluble.
Question 2: The purity of my final product is low, and I suspect contamination with N,N'-di-o-tolylthiourea. How can I prevent this and purify my product?
Answer: The formation of the di-substituted byproduct, N,N'-di-o-tolylthiourea, is a known challenge.[1][2]
Prevention Strategy: The choice of solvent system is the most critical factor. Using a combined solvent medium of water and an aprotic organic solvent (like o-chlorotoluene) has been shown to significantly reduce the formation of N,N'-di-o-tolylthiourea.[1] This solvent system helps keep the byproduct in the liquid phase, preventing it from co-precipitating with the desired o-tolylthiourea.[1] In contrast, using an alcohol solvent like methanol can lead to lower purity.[1]
Purification Methods:
Filtration and Washing: After the reaction, the crystalline product can be separated by simple filtration and washed with water to remove residual acid and other water-soluble impurities.[1]
Recrystallization: If the product is still impure, recrystallization from a suitable solvent, such as ethanol, can be an effective purification method.[3]
Column Chromatography: For oily products or persistent impurities, flash column chromatography on silica gel is the most reliable purification method.[3]
Question 3: My product is an oil and will not crystallize. What should I do?
Answer: An oily product can be caused by residual solvent or impurities inhibiting crystallization.
Remove Residual Solvent: Ensure all solvent is removed under reduced pressure using a rotary evaporator.
Trituration: Vigorously stir the oil with a poor solvent in which the product is insoluble (e.g., hexane).[3] This can wash away impurities and induce crystallization.
Seeding: If you have a small crystal of pure product, add it to the oil to act as a seed for crystallization.
Purification: If the above methods fail, the most effective approach is purification by column chromatography.[3]
Question 4: What is the general reaction mechanism for this synthesis?
Answer: The synthesis of N-monosubstituted thioureas from an amine and a thiocyanate salt in the presence of acid is a well-established method.[4] The process involves the reaction of the amine (o-toluidine) with the mineral acid to form an amine salt. This salt then reacts with the thiocyanate (e.g., ammonium thiocyanate) to yield the desired thiourea.[5] The reaction essentially involves the nucleophilic attack of the amine on the thiocyanate moiety.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data from different experimental conditions for the synthesis of o-tolylthiourea, allowing for easy comparison of outcomes.
Reactor with stirring mechanism and heating capability
Filtration apparatus
Procedure:
Charging the Reactor: In a suitable reactor, charge 107.2 g of o-toluidine and 250 ml of o-chlorotoluene.
Acidification: While stirring, carefully add 106 g of 36% hydrochloric acid to the mixture.
Heating: Heat the mixture to 75°C.
Addition of Thiocyanate: Once the temperature is stable, add 87.5 g of ammonium thiocyanate to the reaction mixture.
Reaction: Maintain the reaction temperature between 75°C and 85°C for 20 hours with continuous stirring.
Isolation: After 20 hours, allow the mixture to cool. The product will crystallize out of the solution.
Filtration and Washing: Separate the resulting crystals by filtration. Wash the collected crystals with water to remove any remaining impurities.
Drying: Dry the washed crystals to obtain o-tolylthiourea. This protocol should yield approximately 163.5 g of product.
Analysis: The final product can be analyzed by high-speed liquid chromatography (HPLC) to confirm a purity of approximately 98.0%. The melting point should be around 154°C.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation.
Caption: Experimental workflow for the synthesis of o-tolylthiourea.
Caption: Simplified reaction scheme for o-tolylthiourea synthesis.
Technical Support Center: Analytical Methods for Monitoring o-Tolylthiourea Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing various analytical techniques to monitor the reaction progress of o-Tolylthioure...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing various analytical techniques to monitor the reaction progress of o-Tolylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the synthesis of o-Tolylthiourea?
A1: The most common analytical methods for monitoring the progress of reactions involving o-Tolylthiourea are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying byproducts.
Q2: How do I choose the best analytical method for my specific reaction?
A2: The choice of method depends on several factors:
Reaction Type: For reactions with significant changes in polarity, such as the formation of o-Tolylthiourea from o-toluidine and a thiocyanate salt, TLC and HPLC are excellent choices for tracking the consumption of starting materials and the formation of the product.
Information Required: NMR spectroscopy provides detailed structural information about reactants, products, and any intermediates that may be present in significant concentrations.[1] LC-MS is highly sensitive and provides mass information, which is useful for identifying products and byproducts. In-situ ATR-FTIR can provide real-time kinetic data by monitoring the disappearance of reactant peaks and the appearance of product peaks.
Sample Complexity: For complex reaction mixtures with multiple components, the high resolving power of HPLC and GC-MS is advantageous.
Availability of Equipment: Choose a method that is readily available in your laboratory.
Q3: My o-Tolylthiourea sample is not dissolving well in the HPLC mobile phase. What can I do?
A3: Solubility issues can be a challenge. If your sample is not dissolving, consider the following:
Inject in a Stronger Solvent: Dissolve your sample in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and inject a small volume. Be aware that this can affect peak shape if the injection solvent is much stronger than the mobile phase.
Modify the Mobile Phase: If performing reverse-phase HPLC, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) can improve the solubility of o-Tolylthiourea.
Use a Different Solvent for Sample Preparation: For analytical purposes, you can often prepare your sample in a solvent different from the mobile phase, as long as it is miscible and does not interfere with the detection.
Troubleshooting Guides
HPLC Troubleshooting
Problem
Possible Cause
Solution
No Peaks or Very Small Peaks
No injection or sample too dilute.
Verify injection volume and sample concentration.
Detector issue (e.g., lamp off).
Check detector settings and ensure the lamp is on.
Ghost Peaks
Impurities in the mobile phase or from previous injections.
Use high-purity solvents and flush the column between runs.
Peak Tailing
Column overload.
Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase.
Adjust mobile phase pH or use a different column.
Peak Fronting
Sample solvent stronger than the mobile phase.
Dissolve the sample in the mobile phase or a weaker solvent.
Retention Time Drift
Inconsistent mobile phase composition.
Ensure the mobile phase is well-mixed and degassed.
Temperature fluctuations.
Use a column oven to maintain a consistent temperature.
Column degradation.
Flush the column with a strong solvent or replace it if necessary.
High Backpressure
Blockage in the system (e.g., column frit, tubing).
Reverse flush the column (if permissible) or replace the blocked component.
Particulate matter in the sample.
Filter the sample before injection.
Quantitative NMR (qNMR) Troubleshooting
Problem
Possible Cause
Solution
Poor Signal-to-Noise Ratio
Sample concentration is too low.
Increase the sample concentration or the number of scans.
Incorrect receiver gain.
Optimize the receiver gain.
Inaccurate Integration
Phasing errors.
Carefully phase the spectrum manually.
Poor baseline correction.
Apply a baseline correction algorithm.
Signal overlap.
Use a higher field instrument for better resolution or select non-overlapping peaks for quantification.
Broad Peaks
Poor shimming.
Re-shim the magnet.
Sample contains paramagnetic impurities.
Remove impurities if possible.
High sample viscosity.
Dilute the sample or run at a higher temperature.
Spinning Sidebands
Sample tube is not spinning or spinning rate is unstable.
Check the spinner and adjust the spin rate. It is often advisable to turn spinning off for quantitative NMR to avoid these artifacts.
Experimental Protocols
HPLC Method for Monitoring o-Tolylthiourea Reaction
This is an example protocol and may require optimization for your specific reaction mixture.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass-Spec compatible applications, phosphoric acid can be replaced with formic acid.[2]
Flow Rate: 1.0 mL/min.
Detection: UV detection at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and dilute it with the mobile phase in a known ratio (e.g., 1:100) in a volumetric flask. Filter the sample through a 0.45 µm syringe filter before injection.
Analysis: Monitor the decrease in the peak area of the starting material (e.g., o-toluidine) and the increase in the peak area of the o-Tolylthiourea product over time. The reaction is considered complete when the peak area of the starting material is negligible.
GC-MS Method for Product and Byproduct Identification
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Parameters:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Mass Range: 40-500 amu.
Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and analyze.
Analysis: Identify the product and any byproducts by comparing their mass spectra with a library database (e.g., NIST).
In-situ ATR-FTIR Monitoring
Instrument: FTIR spectrometer equipped with a diamond ATR probe.
Measurement: Collect spectra continuously throughout the reaction (e.g., one spectrum every 2 minutes).
Spectral Range: 4000-650 cm⁻¹.
Resolution: 4 cm⁻¹.
Analysis: Monitor the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the o-Tolylthiourea product. For instance, monitor the C=S stretching vibration of the thiourea group. This technique allows for real-time tracking of reaction kinetics.
¹H NMR Spectroscopy for Reaction Conversion
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that dissolves all reaction components.
Procedure:
Take a small aliquot from the reaction mixture at different time points.
Quench the reaction if necessary.
Remove the reaction solvent under reduced pressure.
Dissolve the residue in the deuterated solvent.
Acquire a ¹H NMR spectrum.
Analysis: Identify characteristic peaks for the starting material (e.g., aromatic protons of o-toluidine) and the product (e.g., aromatic and N-H protons of o-Tolylthiourea). Calculate the reaction conversion by integrating the respective peaks and comparing their ratios. For accurate quantification, a known amount of an internal standard can be added.
Data Presentation
Table 1: Example HPLC Data for Monitoring o-Tolylthiourea Synthesis
Reaction Time (hours)
o-Toluidine Peak Area
o-Tolylthiourea Peak Area
% Conversion
0
158,432
0
0
1
110,902
45,123
29.8
2
75,455
80,345
52.3
4
31,686
125,678
79.8
6
7,921
149,890
95.0
8
< 1000
155,234
>99
% Conversion is calculated based on the relative peak areas, assuming equal response factors for simplicity. For accurate quantification, calibration curves should be used.
Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Compound
Aromatic Protons
-NH₂ / -NH Protons
-CH₃ Protons
o-Toluidine
6.7-7.2
~3.7 (broad)
~2.2
o-Tolylthiourea
7.1-7.4
~7.8 and ~8.5 (broad)
~2.3
Visualizations
Caption: Synthesis pathway of o-Tolylthiourea from o-toluidine.
Caption: Troubleshooting workflow for common analytical issues.
o-Tolylthiourea vs. p-Tolylthiourea: A Comparative Guide to Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the corrosion inhibition performance of o-tolylthiourea and p-tolylthiourea. The information presented is based...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the corrosion inhibition performance of o-tolylthiourea and p-tolylthiourea. The information presented is based on experimental data from scientific literature, offering an objective analysis to aid in the selection and application of these compounds in corrosion prevention. Thiourea and its derivatives are well-recognized as effective corrosion inhibitors for various metals in acidic environments, primarily due to the presence of sulfur and nitrogen atoms that facilitate adsorption onto the metal surface, forming a protective barrier.[1] The structural differences between ortho- and para-substituted tolylthiourea can influence their interaction with the metal surface and, consequently, their inhibition efficiency.
Performance Data: o-Tolylthiourea vs. p-Tolylthiourea
A direct comparative study on the inhibitive effects of o-, m-, and p-tolylthiourea was conducted on 1060 aluminum in a 20% nitric acid solution. The findings from this research provide valuable insights into the relative performance of the ortho and para isomers.
Inhibition Efficiency
The inhibition efficiency (%IE) of o-tolylthiourea and p-tolylthiourea was determined using weight loss and galvanostatic polarization methods at various concentrations and temperatures.
Table 1: Inhibition Efficiency (%IE) of Tolylthiourea Derivatives on 1060 Aluminum in 20% Nitric Acid
Inhibitor Concentration (M)
o-Tolylthiourea %IE (Weight Loss)
p-Tolylthiourea %IE (Weight Loss)
o-Tolylthiourea %IE (Polarization)
p-Tolylthiourea %IE (Polarization)
1 x 10⁻⁶
18.2
22.7
25.0
29.2
5 x 10⁻⁶
31.8
36.4
37.5
41.7
1 x 10⁻⁵
40.9
45.5
45.8
50.0
5 x 10⁻⁵
54.5
59.1
58.3
62.5
1 x 10⁻⁴
63.6
68.2
66.7
70.8
5 x 10⁻⁴
77.3
81.8
83.3
87.5
1 x 10⁻³
86.4
90.9
91.7
95.8
Data extracted from a study by S. S. Abd El Rehim, F. M. El-Taib Heakal, and N. F. Hassan (1999).
The data consistently shows that p-tolylthiourea exhibits a higher inhibition efficiency than o-tolylthiourea across all tested concentrations. This suggests that the para-position of the methyl group on the phenyl ring is more favorable for effective corrosion inhibition of aluminum in nitric acid under these conditions.
Effect of Temperature
The influence of temperature on the inhibition efficiency was also investigated.
Table 2: Effect of Temperature on Inhibition Efficiency (%IE) at a Concentration of 1x10⁻³ M
Temperature (°C)
o-Tolylthiourea %IE (Weight Loss)
p-Tolylthiourea %IE (Weight Loss)
25
86.4
90.9
35
90.9
95.5
45
95.5
97.7
The inhibition efficiency of both isomers increases with a rise in temperature, which can be attributed to a stronger, more stable adsorption (chemisorption) at higher temperatures. Again, p-tolylthiourea demonstrates superior performance compared to o-tolylthiourea at all tested temperatures.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by tolylthiourea derivatives involves the adsorption of the molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (sulfur and nitrogen) with lone pairs of electrons and the π-electrons of the aromatic ring. The adsorption can occur via two main processes:
Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule.
Chemisorption: Covalent bond formation between the vacant d-orbitals of the metal atoms and the lone pair electrons of the sulfur and nitrogen atoms in the inhibitor molecule.
The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the corrosion rate. The difference in inhibition efficiency between the o- and p-isomers can be attributed to steric and electronic effects. The para-position of the methyl group in p-tolylthiourea may result in a more planar orientation on the metal surface, leading to a denser and more effective protective layer compared to the ortho-isomer, where the methyl group is closer to the thiourea moiety and may cause some steric hindrance.
Unveiling the Biological Potential: A Comparative Guide to o-Tolylthiourea Derivatives
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activity of o-tolylthiourea derivatives against alternative compounds, supported by experime...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activity of o-tolylthiourea derivatives against alternative compounds, supported by experimental data. We delve into their anticancer and antimicrobial properties, providing a clear, data-driven overview to inform future research and development.
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, o-tolylthiourea derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. This guide synthesizes findings from various studies to present a comparative analysis of their efficacy.
Anticancer Activity: A Comparative Analysis
o-Tolylthiourea derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. The following table summarizes the IC50 values of representative o-tolylthiourea derivatives and compares them with other thiourea analogs and a standard chemotherapeutic agent, doxorubicin.
The data indicates that certain thiourea derivatives can exhibit potent anticancer activity, in some cases surpassing that of the standard drug doxorubicin. For instance, N1,N3-disubstituted-thiosemicarbazone 7 shows significantly lower IC50 values against HCT116 and HepG2 cell lines compared to doxorubicin.[1][2]
Antimicrobial Activity: A Comparative Overview
The antibacterial and antifungal potential of o-tolylthiourea derivatives and related compounds has also been a subject of investigation. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. The table below compares the MIC values of various thiourea derivatives against different microbial strains.
Note: Specific MIC values for a simple, unsubstituted o-tolylthiourea were not consistently reported in the reviewed literature. The table includes data for other thiourea derivatives to illustrate the potential of this class of compounds.
The results highlight the potent antibacterial activity of certain thiourea derivatives, particularly against resistant strains like MRSA. For example, thiourea derivative TD4 demonstrates a very low MIC value of 2 µg/mL against MRSA, whereas the conventional antibiotic oxacillin is ineffective.[4]
Experimental Protocols
For the validation of the biological activities presented, standardized experimental protocols are crucial for reproducibility and comparison across studies.
Protocol for MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[7]
Compound Treatment: The cells are then treated with various concentrations of the o-tolylthiourea derivatives or control compounds and incubated for another 24-72 hours.[8]
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[7]
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[9]
IC50 Determination: The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Antimicrobial Activity)
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[10]
Preparation of Compound Dilutions: A serial two-fold dilution of the o-tolylthiourea derivatives is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]
Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.[10]
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Visualizing the Path to Validation
To conceptualize the research process, the following diagrams illustrate a typical workflow for the biological validation of o-tolylthiourea derivatives and a simplified representation of a potential anticancer mechanism.
Workflow for the validation of o-tolylthiourea derivatives.
A potential anticancer signaling pathway inhibited by o-tolylthiourea derivatives.
Efficacy of o-Tolylthiourea Compared to Other Thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the field of drug discovery and development. Their therapeutic potential spans across various domains, including anticancer, antibacterial, antifungal, and antiviral applications. This guide provides a comparative analysis of the efficacy of o-tolylthiourea and other notable thiourea derivatives, supported by available experimental data.
Overview of Biological Activities
Thiourea and its derivatives exert their biological effects through various mechanisms, often involving interactions with key enzymes and signaling pathways. The presence of the thiocarbonyl group and the N-H protons allows for hydrogen bonding and coordination with metal ions, contributing to their diverse pharmacological profiles. Structural modifications on the thiourea scaffold, particularly on the aryl rings, have been shown to significantly influence their biological activity.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anticancer and antibacterial activities of o-tolylthiourea and other selected thiourea derivatives.
Disclaimer: The data presented in the following tables are compiled from various studies. Direct comparison of these values should be approached with caution, as the experimental conditions, including cell lines, bacterial strains, and assay methodologies, may differ across studies.
Anticancer Activity
The cytotoxic effects of thiourea derivatives against various cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
The antibacterial efficacy of thiourea derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of thiourea derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]
1. Cell Seeding:
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
Prepare serial dilutions of the thiourea compounds in culture medium.
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
Carefully remove the medium.
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
The absorbance is directly proportional to the number of viable cells.
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Workflow for the MTT Cell Viability Assay.
Broth Microdilution Assay for Antibacterial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15][16][17][18][19]
1. Preparation of Compounds and Bacterial Inoculum:
Prepare a stock solution of each thiourea derivative in a suitable solvent (e.g., DMSO).
Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
2. Inoculation and Incubation:
Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
Incubate the plate at 37°C for 18-24 hours.
3. Determination of MIC:
After incubation, visually inspect the wells for turbidity (bacterial growth).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for the Broth Microdilution MIC Assay.
Potential Signaling Pathways
While specific signaling pathways for o-tolylthiourea are not extensively documented, studies on aryl thiourea derivatives suggest their involvement in key cellular signaling cascades implicated in cancer and inflammation.
RAS-RAF-MAPK Pathway
The RAS-RAF-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Some N-aryl and N,N'-diaryl substituted thioureas have been shown to inhibit components of this pathway, such as BRAF kinase.[3] By blocking this pathway, these compounds can halt uncontrolled cell growth.
Potential inhibition of the RAS-RAF-MAPK pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Dysregulation of this pathway is linked to various inflammatory diseases and cancers. Certain aryl thiourea derivatives have been identified as inhibitors of NF-κB activation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[20][21][22][23][24]
Potential inhibition of the NF-κB signaling pathway.
Conclusion
While direct comparative efficacy data for o-tolylthiourea is limited in the current literature, the broader class of aryl thiourea derivatives demonstrates significant potential as anticancer and antibacterial agents. The structure-activity relationship studies indicate that substitutions on the phenyl ring play a crucial role in modulating the biological activity. Further research focusing on the direct comparison of o-tolylthiourea with other derivatives under standardized conditions is warranted to fully elucidate its therapeutic potential. The investigation into its precise mechanism of action and its effects on key signaling pathways will be instrumental in advancing its development as a potential therapeutic agent.
Cytotoxicity of o-Tolylthiourea and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Comparative Cytotoxicity of o-Tolylthiourea Derivatives The cytotoxic activity of thiourea derivatives is commonly evaluated by determining their half-maxim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of o-Tolylthiourea Derivatives
The cytotoxic activity of thiourea derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values of several o-tolylthiourea derivatives and other related thiourea compounds.
Table 1: Cytotoxicity (IC50, µM) of Various Thiourea Derivatives Against Different Cancer Cell Lines
Table 2: Cytotoxicity of Podophyllotoxin-Thiourea Congeners
Compound
Cell Line
IC50 (µM)
Standard Drug
IC50 (µM)
Podophyllotoxin–thiourea congener (4a)
DU-145 (Prostate)
0.50-7.89
Etoposide
>10
4β-[(4-substituted) aroylthiourea] derivative of podophyllotoxin (4a)
HepG2 (Liver)
0.1
-
-
A549 (Lung)
0.1
-
-
HCT-116 (Colon)
0.1
-
-
Experimental Protocols
The evaluation of cytotoxicity for o-tolylthiourea derivatives predominantly relies on in vitro cell-based assays. The following is a detailed methodology for the commonly used MTT assay.
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cellular proliferation and cytotoxicity.
Materials:
Target cancer cell lines
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
96-well flat-bottom sterile plates
o-Tolylthiourea derivatives (dissolved in a suitable solvent, typically DMSO)
MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
Phosphate-Buffered Saline (PBS)
Multi-well spectrophotometer (ELISA reader)
Procedure:
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only) are also included. The final concentration of the solvent should be non-toxic to the cells (typically <0.5%). The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathways
Thiourea derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Simplified overview of apoptosis induction pathways.
Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.
Validation
Spectroscopic Analysis: A Comparative Guide to Confirming o-Tolylthiourea Structure
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of o-Tolylthiourea. By leveraging Fourier-Transform I...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of o-Tolylthiourea. By leveraging Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, researchers can unequivocally identify the target compound and distinguish it from structural alternatives. This document outlines the expected spectral data for o-Tolylthiourea, compares it with related compounds—Thiourea and N,N'-di-o-tolylthiourea—and provides detailed experimental protocols.
Comparative Spectroscopic Data
The structural confirmation of o-Tolylthiourea (C₈H₁₀N₂S, Molar Mass: 166.24 g·mol⁻¹) relies on distinguishing its unique spectral fingerprint from that of simpler or more complex analogues.[1] The following tables summarize the key quantitative data expected from each spectroscopic method.
Table 1: Comparative FT-IR Data (cm⁻¹)
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The comparison below highlights the key vibrational modes that differentiate o-Tolylthiourea from its parent compound, Thiourea, and its disubstituted analogue.
o-Tolylthiourea is distinguished by the simultaneous presence of N-H stretching bands, characteristic of a primary/secondary amine/amide, and aromatic/aliphatic C-H stretching bands from the tolyl group.
Table 2: Comparative UV-Vis Data (nm)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily identifying conjugated systems and chromophores.
The spectrum of o-Tolylthiourea is expected to be more complex than that of thiourea, showing a bathochromic (red) shift and additional absorption bands due to the conjugation of the benzene ring with the thiourea moiety.
Table 3: Comparative ¹H NMR Data (ppm)
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The data is referenced to Tetramethylsilane (TMS) at 0 ppm.
Key differentiators for o-Tolylthiourea are the presence of two distinct N-H signals (one for the NH group and a broader one for the NH₂ group) and the integration of the aromatic and methyl signals corresponding to a single tolyl group.
Table 4: Comparative ¹³C NMR Data (ppm)
¹³C NMR spectroscopy identifies the number of unique carbon environments and provides insight into the electronic structure of the carbon skeleton.
The ¹³C NMR spectrum of o-Tolylthiourea is expected to show a characteristic downfield signal for the thiocarbonyl carbon.[9] The number of distinct aromatic signals can help confirm the ortho substitution pattern.
Experimental Workflow and Visualization
The logical process for confirming the structure of a synthesized compound like o-Tolylthiourea involves a sequential and complementary use of different spectroscopic techniques. The workflow diagram below illustrates this process.
Caption: Workflow for Spectroscopic Confirmation of o-Tolylthiourea.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
FT-IR Spectroscopy (KBr Pellet Method)
This method is suitable for solid samples and provides a clear spectrum without solvent interference.
Sample Preparation:
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove moisture.[10]
In an agate mortar, grind 1-2 mg of the o-Tolylthiourea sample to a fine powder.[11]
Add approximately 100-200 mg of the dried KBr to the mortar.[11]
Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is achieved.[12]
Pellet Formation:
Place a portion of the mixture into a pellet die.
Assemble the die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes.[13][14] A vacuum die can be used to remove trapped air and improve pellet transparency.[13]
Carefully release the pressure and extract the thin, transparent KBr pellet.[13]
Data Acquisition:
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
First, run a background scan with an empty sample compartment or a blank KBr pellet.
Run the sample scan. The instrument typically scans over a range of 4000 to 400 cm⁻¹.[3]
The software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
UV-Vis Spectroscopy (Solution Method)
This technique is used to analyze the electronic absorption properties of the compound in a solution.[15][16]
Sample Preparation:
Choose a solvent that dissolves the sample and is transparent in the desired UV-Vis range (e.g., ethanol, methanol, or acetonitrile).
Prepare a stock solution of o-Tolylthiourea of a known concentration (e.g., 1 mg/mL).
Prepare a dilute solution (typically in the µM to mM range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).[17]
Data Acquisition:
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[17]
Fill a quartz cuvette with the pure solvent to be used as the blank/reference.
Place the reference cuvette in the spectrophotometer and perform a baseline correction or "zero" scan across the desired wavelength range (e.g., 190-400 nm).[17]
Rinse the sample cuvette with the prepared sample solution, then fill it.
Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum.
NMR Spectroscopy (¹H and ¹³C)
NMR is the most powerful technique for elucidating the precise structure and connectivity of a molecule in solution.
Sample Preparation:
Dissolve 5-10 mg of the purified o-Tolylthiourea sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
Transfer the solution into a clean, dry 5 mm NMR tube.
A small amount of an internal standard, such as Tetramethylsilane (TMS), can be added, although modern spectrometers can reference the residual solvent peak.
Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
For ¹³C NMR: Acquire the proton-decoupled spectrum.[18] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[19]
Data Processing:
The raw data (Free Induction Decay - FID) is Fourier transformed.
The resulting spectrum is phase-corrected and baseline-corrected.
The chemical shifts are referenced (e.g., to the residual solvent peak or TMS at 0 ppm).
For ¹H NMR, the signals are integrated to determine the relative ratios of protons.
A Comparative Guide to the Quantitative Analysis of o-Tolylthiourea in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals The accurate quantification of o-Tolylthiourea, a key intermediate in various synthetic processes, is critical for reaction monitoring, yield optimization,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of o-Tolylthiourea, a key intermediate in various synthetic processes, is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the determination of o-Tolylthiourea in a reaction mixture. The performance of each method is evaluated based on experimental data for o-Tolylthiourea or structurally similar compounds, offering a framework for selecting the most suitable analytical approach.
At a Glance: Method Comparison
Analytical Method
Principle
Throughput
Specificity
Sensitivity
Cost
HPLC-UV
Chromatographic separation followed by UV detection.
High
High (excellent for complex mixtures)
High
Moderate
GC-FID/MS
Chromatographic separation of volatile compounds.
Moderate to High
High (requires derivatization for non-volatile analytes)
Very High (especially with MS)
Moderate to High
UV-Vis Spectrophotometry
Measurement of light absorbance by the analyte.
Very High
Low (prone to interference from other UV-active compounds)
Moderate
Low
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. o-Tolylthiourea is separated from other reaction components and then quantified by its absorbance of UV light at a specific wavelength. This method is highly specific and sensitive for the analysis of o-Tolylthiourea in complex reaction matrices.
Experimental Protocol (Based on a method for a similar arylthiourea)
Instrumentation: Standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 240 nm.
Injection Volume: 20 µL.
Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Performance Data (for a structurally similar N-aryl thiourea derivative)
Parameter
Result
Linearity Range
0.5 - 50 µg/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
0.017 µg/mL
Limit of Quantification (LOQ)
0.052 µg/mL
Accuracy (% Recovery)
98 - 102%
Precision (%RSD)
< 2%
Workflow for HPLC-UV Analysis
Figure 1. Experimental workflow for the HPLC-UV analysis of o-Tolylthiourea.
Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS)
Principle: GC separates volatile compounds in the gas phase. For non-volatile compounds like o-Tolylthiourea, a derivatization step is often required to increase volatility. The separated components are then detected by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides higher specificity due to the mass fragmentation patterns of the analyte.
Experimental Protocol (General approach, requires method development for o-Tolylthiourea)
Instrumentation: Gas chromatograph with FID or MS detector.
Derivatization: Reaction with a suitable agent (e.g., benzyl chloride followed by trifluoroacetic anhydride) to form a more volatile derivative.[1]
Column: Capillary column suitable for the separation of the derivatized analyte (e.g., DB-5ms).
Carrier Gas: Helium or Nitrogen.
Injector Temperature: 250 °C.
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from other components.
Detector Temperature: 280 °C (FID) or as per MS requirements.
Sample Preparation: Extract the reaction mixture with a suitable organic solvent. Evaporate the solvent and perform the derivatization reaction. Re-dissolve the derivative in a suitable solvent for injection.
Performance Data (for derivatized ethylene-thiourea by GC-MS)[1]
Parameter
Result
Linearity Range
Up to 2.0 mg/L
Correlation Coefficient (r²)
Not specified, but a linear relationship was obtained.
Limit of Detection (LOD)
0.01 mg/kg
Limit of Quantification (LOQ)
Not specified
Accuracy (% Recovery)
87.9 - 95.8%
Precision (%RSD)
< 7.5%
Workflow for GC-MS Analysis
Figure 2. Experimental workflow for the GC-MS analysis of o-Tolylthiourea.
UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of light by o-Tolylthiourea in a solution. The concentration is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. While simple and rapid, this method is susceptible to interference from other components in the reaction mixture that also absorb light at the analytical wavelength.
Experimental Protocol (General procedure, requires validation for o-Tolylthiourea)
Instrumentation: UV-Vis Spectrophotometer.
Solvent: A solvent that dissolves o-Tolylthiourea and does not absorb at the analytical wavelength (e.g., methanol or ethanol).
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of o-Tolylthiourea over a UV-Vis range (e.g., 200-400 nm). For tolyl-substituted compounds, this is often in the UV region.[2]
Sample Preparation: Dilute a known amount of the reaction mixture in the chosen solvent to bring the absorbance into the linear range of the instrument (typically 0.1-1.0 AU). A blank solution containing all reaction components except o-Tolylthiourea should be used to correct for background absorbance if possible.
Performance Data (Illustrative, based on typical validation of UV-Vis methods)
Parameter
Expected Result
Linearity Range
Dependent on molar absorptivity, typically in the µg/mL range.
Correlation Coefficient (r²)
> 0.995
Limit of Detection (LOD)
Typically in the sub-µg/mL range.
Limit of Quantification (LOQ)
Typically in the low µg/mL range.
Accuracy (% Recovery)
98 - 102% (in the absence of interferences)
Precision (%RSD)
< 2%
Logical Relationship for UV-Vis Quantification
Figure 3. Logical relationship for quantification by UV-Vis spectrophotometry.
Conclusion
The choice of the analytical method for the quantitative analysis of o-Tolylthiourea depends on the specific requirements of the study.
HPLC-UV is the recommended method for most applications due to its high specificity, sensitivity, and amenability to complex reaction mixtures. It is particularly well-suited for routine quality control and in-process monitoring.
GC-FID/MS is a powerful alternative, especially when very high sensitivity is required or when the volatility of other reaction components is a concern. The need for derivatization adds a step to the sample preparation but can significantly enhance selectivity, particularly with MS detection.
UV-Vis Spectrophotometry offers a rapid and cost-effective solution for preliminary or high-throughput screening where the reaction mixture is relatively simple and free of interfering UV-active species. However, its lack of specificity makes it less suitable for accurate quantification in complex matrices without extensive sample cleanup or validation against a more specific method like HPLC.
For drug development and other regulated environments, the specificity and robustness of HPLC and GC methods are generally preferred. It is crucial to validate the chosen method under the specific experimental conditions to ensure accurate and reliable results.
A Comparative Guide to In Vitro Testing of o-Tolylthiourea Based Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of in vitro testing protocols for o-Tolylthiourea and its derivatives, focusing on key biological activities...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro testing protocols for o-Tolylthiourea and its derivatives, focusing on key biological activities including cytotoxicity, anti-inflammatory effects, antimicrobial properties, and enzyme inhibition. Detailed experimental methodologies and comparative data are presented to assist in the evaluation and development of these compounds for therapeutic applications.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Comparative Cytotoxicity Data of Aryl Thiourea Derivatives
Compound
Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
1-(3-(trifluoromethyl)phenyl)thiourea analog
SW620 (metastatic colon cancer)
1.5 ± 0.72
Cisplatin
> 33.3
1-(3-(trifluoromethyl)phenyl)thiourea analog
PC3 (metastatic prostate cancer)
6.9 ± 1.64
Cisplatin
10.0 ± 1.5
1-(3-(trifluoromethyl)phenyl)thiourea analog
K-562 (chronic myelogenous leukemia)
10.2 ± 1.88
Cisplatin
3.5 ± 0.5
Phenylthiourea-based hybrid 5
HCT-116
2.29 ± 0.46
Doxorubicin
2.42 ± 0.02
Phenylthiourea-based hybrid 8
HCT-116
7.36 ± 0.25
Doxorubicin
2.42 ± 0.02
Phenylthiourea-based hybrid 6
HCT-116
9.71 ± 0.34
Doxorubicin
2.42 ± 0.02
Experimental Protocol: MTT Assay
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., o-Tolylthiourea derivatives) and incubate for 72 hours.
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[1]
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[1] The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
The anti-inflammatory potential of o-Tolylthiourea based compounds can be evaluated by their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Comparative COX-2 Inhibition Data
Compound
IC50 (µM)
Selectivity Index (COX-1/COX-2)
Reference Compound
IC50 (µM)
Naproxen-thiourea derivative 4
>100
-
Celecoxib
-
Naproxen-thiourea derivative 8
>100
-
Celecoxib
-
Naproxen-thiourea derivative 9
>100
-
Celecoxib
-
Note: The searched literature indicated that many simple thiourea derivatives of naproxen did not show significant COX-2 inhibition at concentrations below 100 µM.[2][3] Specific COX-2 inhibition data for o-Tolylthiourea was not found.
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Comparative Antimicrobial Activity of Thiourea Derivatives (MIC in µg/mL)
Compound
S. aureus
E. coli
C. albicans
Thiourea Derivative L1
100
200
50
Thiourea Derivative L2
100
200
50
Thiourea Derivative L3
50
200
25
Amikacin (Reference)
-
-
-
Gentamycin (Reference)
-
-
-
Nystatin (Reference)
-
-
-
Note: Specific MIC values for o-Tolylthiourea were not available in the provided search results. The data is for other thiourea derivatives to provide a comparative context.[5][6]
Experimental Protocol: Broth Microdilution Method
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[7]
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[7]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for the Broth Microdilution Method.
Enzyme Inhibition: Urease and Acetylcholinesterase
Thiourea derivatives are known to inhibit various enzymes. Here, we focus on urease, a virulence factor in some bacteria, and acetylcholinesterase, an enzyme involved in neurotransmission.
Comparative Urease Inhibition Data
Compound
IC50 (µM)
Reference Compound
IC50 (µM)
N-monoarylacetothiourea b19
0.16 ± 0.05
Acetohydroxamic acid (AHA)
25.2 ± 1.1
Arylthiourea LaSMMed 124
464
Thiourea
504
Thiourea derivative 1
10.11 ± 0.11
Acetohydroxamic acid
27.0 ± 0.5
Note: Specific urease inhibition data for o-Tolylthiourea was not found. The data presented is for other thiourea derivatives.[8][9][10]
A common method is the Ellman's method, which is a colorimetric assay. The specific protocol details can vary but generally involve measuring the activity of the enzyme in the presence and absence of the inhibitor.
General mechanism of enzyme inhibition by thiourea derivatives.
This guide provides a foundational understanding of the in vitro testing protocols relevant to o-Tolylthiourea based compounds. For more specific and detailed comparisons, it is recommended to perform these assays with o-Tolylthiourea and its direct analogs under standardized conditions.
A Comparative Guide to o-Tolylthiourea as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, particularly within pharmaceutical quality control and drug development, the selection of an appropriate reference...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical quality control and drug development, the selection of an appropriate reference standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of o-tolylthiourea as a reference standard against a common alternative, focusing on its application as an internal standard in a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of the antipsychotic drug, ziprasidone.
Introduction to o-Tolylthiourea as a Reference Standard
o-Tolylthiourea (C₈H₁₀N₂S, CAS No: 614-78-8) is a crystalline solid with a molecular weight of 166.24 g/mol . While it has applications as an intermediate in the synthesis of dyes and agricultural chemicals, its structural features and chemical properties make it a candidate for use as a reference standard in certain analytical applications. Commercially available with a purity of >98.0% as determined by HPLC, it offers a stable and reliable benchmark for quantification.
The utility of a reference standard is defined by its performance within a validated analytical method. Key performance indicators include purity, stability, and its ability to mimic the analytical behavior of the analyte of interest without interfering with its quantification.
Comparative Performance Analysis
To provide a practical comparison, this guide evaluates the performance of o-tolylthiourea as an internal standard (IS) against a commonly used structural analog, Phenylthiourea, in a hypothetical yet representative stability-indicating HPLC-UV method for ziprasidone. The use of an internal standard is crucial in chromatographic analysis to correct for variations in sample injection volume, sample preparation, and instrument response.
Table 1: Physical and Chemical Properties of Compared Internal Standards
Property
o-Tolylthiourea
Phenylthiourea
Molecular Formula
C₈H₁₀N₂S
C₇H₈N₂S
Molecular Weight
166.24 g/mol
152.22 g/mol
CAS Number
614-78-8
103-85-5
Commercially Available Purity
>98.0% (HPLC)
≥98.0% (HPLC)
Structure
Contains a tolyl group
Contains a phenyl group
Table 2: Performance Comparison in a Validated HPLC-UV Method for Ziprasidone
Validation Parameter
o-Tolylthiourea (Internal Standard)
Phenylthiourea (Internal Standard)
ICH Q2(R1) Guideline
Linearity (R²)
>0.999
>0.998
≥0.995
Accuracy (% Recovery)
98.5% - 101.2%
97.8% - 102.5%
98.0% - 102.0%
Precision (% RSD)
- Repeatability
<1.0%
<1.5%
≤2.0%
- Intermediate Precision
<1.5%
<2.0%
≤2.0%
Limit of Quantification (LOQ)
10 ng/mL
12 ng/mL
Method Dependent
Solution Stability (48h at RT)
<1.0% degradation
<1.5% degradation
No significant change
Note: The data presented in Table 2 is representative of expected performance based on typical HPLC method validation results for similar compounds and is intended for comparative purposes.
Experimental Protocols
A detailed methodology for a stability-indicating HPLC-UV method for the quantification of ziprasidone using o-tolyl
Validation
Comparative toxicological analysis of substituted thioureas
A Comparative Toxicological Analysis of Substituted Thioureas This guide provides a comparative toxicological overview of various substituted thiourea derivatives, intended for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Toxicological Analysis of Substituted Thioureas
This guide provides a comparative toxicological overview of various substituted thiourea derivatives, intended for researchers, scientists, and drug development professionals. The information presented is collated from recent scientific literature and focuses on cytotoxicity, genotoxicity, and acute toxicity data. Detailed experimental protocols for the key assays are provided, and relevant biological pathways and experimental workflows are visualized.
Comparative Toxicity Data
The following table summarizes the quantitative toxicological data for a selection of substituted thiourea derivatives from various studies. This allows for a direct comparison of their cytotoxic and acute toxic potentials.
Detailed methodologies for the key toxicological assays cited in this guide are outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Cell Seeding: Cells (e.g., HepG2, MCF-7, HaCaT) are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[8]
Compound Treatment: The substituted thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations.[1] The cells are then treated with these concentrations and incubated for a specified period (e.g., 72 hours).[8]
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.[8]
Genotoxicity Assay (Ames II Test)
The Ames II test is a modified version of the Ames test, which uses a liquid microplate format to assess the mutagenic potential of a substance. It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon.
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix) are used.
Compound Exposure: The tester strains are exposed to various concentrations of the test compound in a 384-well plate.
Incubation: The plates are incubated for a period to allow for bacterial growth and mutation induction.
Detection: A pH indicator dye is added. If the bacteria have mutated to revert to histidine prototrophy, they will grow and cause a color change in the medium.
Data Analysis: The number of positive wells (wells with color change) is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.[1]
Acute Oral Toxicity Study (Rodent Model)
Acute oral toxicity studies are conducted to determine the short-term adverse effects of a single high dose of a substance.
Animal Model: Typically, rats or mice are used.[1][9]
Dosing: The test substance is administered orally at various dose levels to different groups of animals. A control group receives the vehicle only.
Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for a specified period (e.g., 14 days).[1]
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.
Data Analysis: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test animals, is calculated using statistical methods.[1]
Visualizations
The following diagrams illustrate a typical experimental workflow for toxicological analysis and a simplified signaling pathway associated with thiourea-induced toxicity.
Caption: A typical workflow for the toxicological evaluation of a new chemical entity.
Caption: A simplified pathway of thiourea-induced oxidative stress leading to cell death.
Discussion of Toxicological Profile
Substituted thioureas exhibit a wide range of toxicological profiles, which are highly dependent on their specific chemical structures.
Cytotoxicity: Many thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, compounds like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea and certain bis-thiourea derivatives show high potency with IC50 values in the low micromolar range.[2] In contrast, some derivatives, such as DSA-00, DSA-02, and DSA-09, are non-cytotoxic even at high concentrations.[1] The selectivity of these compounds is a critical factor; some derivatives show favorable selectivity for cancer cells over normal cells, which is a desirable characteristic for potential therapeutic agents.[2][8]
Genotoxicity: The genotoxic potential of thioureas appears to be variable. While some derivatives have been shown to be non-mutagenic in the Ames II test, thiourea itself can induce micronuclei in mammalian cells, suggesting some level of genotoxic activity.[1][4] The mechanism of genotoxicity may involve the formation of oxidized products.[4]
Acute Toxicity: The acute toxicity of substituted thioureas can range from low to moderate. Several studies have reported LD50 values greater than 5000 mg/kg in rodents, indicating low acute toxicity.[1] However, the parent compound, thiourea, has a much lower LD50 of 125 mg/kg in rats, classifying it as harmful if swallowed.[5][6][7] This highlights the significant influence of substituents on the toxicological properties of the thiourea core structure.
Mechanisms of Toxicity: A key mechanism underlying the toxicity of some thiourea derivatives is the induction of oxidative stress.[10] This can occur through metabolic activation, leading to the generation of reactive oxygen species (ROS) and the depletion of intracellular antioxidants like glutathione (GSH).[11] This oxidative damage can ultimately lead to cell death. Additionally, thiourea and its derivatives are known to interfere with thyroid function by inhibiting the enzyme thyroid peroxidase.[5][12]
Proper Disposal of o-Tolylthiourea: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals o-Tolylthiourea is a chemical compound that requires careful handling and adherence to strict disposal protocols d...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
o-Tolylthiourea is a chemical compound that requires careful handling and adherence to strict disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information to ensure the proper management of o-Tolylthiourea waste in a laboratory setting.
Health and Safety Hazards
o-Tolylthiourea is classified as a hazardous substance with multiple health risks. It is crucial to be aware of these hazards before handling the compound.
H361 - Suspected of damaging fertility or the unborn child.
Reproductive Toxicity (Category 2)
H411 - Toxic to aquatic life with long lasting effects.[3][4]
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)
Personal Protective Equipment (PPE)
When handling o-Tolylthiourea, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory to minimize exposure.
Gloves: Wear protective gloves.
Clothing: Wear protective clothing.
Eye Protection: Wear eye protection.
Face Protection: Wear face protection.
Respiratory Protection: Use respiratory protection when dusts are generated.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Avoid Dust Formation: Do not create dust clouds when cleaning up spills.[2]
Containment: Cover drains and prevent the material from entering waterways.[1]
Cleanup: Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[5]
Ventilation: Ensure the area is well-ventilated.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of o-Tolylthiourea is through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.[6]
Waste Collection:
Collect waste o-Tolylthiourea and any contaminated materials (e.g., gloves, wipes, containers) in a designated, compatible, and clearly labeled hazardous waste container.
Store the waste container in a locked, designated hazardous waste storage area.[1]
The storage area should be cool, dry, and well-ventilated.[1]
Engage a Professional Waste Disposal Service:
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
Provide the waste disposal service with the Safety Data Sheet (SDS) for o-Tolylthiourea.
Regulatory Compliance:
Ensure that all disposal activities comply with federal, state, and local regulations.[1][2] In the United States, this includes adherence to EPA guidelines under 40 CFR Part 261.[1]
There are no standardized, peer-reviewed experimental protocols for the in-lab neutralization or deactivation of o-Tolylthiourea prior to disposal. Due to its hazardous nature, attempting to treat this chemical in-house without validated procedures could lead to the generation of other hazardous substances and is not recommended.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of o-Tolylthiourea.
Caption: Workflow for the proper disposal of o-Tolylthiourea waste.